3-Methoxy-6-(6-methoxypyridin-3-yl)pyridazine
Description
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Properties
IUPAC Name |
3-methoxy-6-(6-methoxypyridin-3-yl)pyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2/c1-15-10-5-3-8(7-12-10)9-4-6-11(16-2)14-13-9/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFDSXRBIIYUPHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)C2=NN=C(C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20647714 | |
| Record name | 3-Methoxy-6-(6-methoxypyridin-3-yl)pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20647714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1015481-14-7 | |
| Record name | 3-Methoxy-6-(6-methoxypyridin-3-yl)pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20647714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Physicochemical Properties of 3-Methoxy-6-(6-methoxypyridin-3-yl)pyridazine
Abstract
This technical guide provides a comprehensive framework for the physicochemical characterization of the novel heterocyclic compound, 3-Methoxy-6-(6-methoxypyridin-3-yl)pyridazine. As a molecule incorporating both pyridazine and pyridine scaffolds, it represents a structure of significant interest for drug discovery and development. Due to the novelty of this compound, published experimental data is scarce. Therefore, this guide is structured as a proactive workflow for researchers and drug development professionals. It combines theoretical predictions based on its constituent chemical moieties, computational modeling, and detailed, field-proven experimental protocols for determining its core physicochemical properties. The objective is to equip scientists with the necessary tools and rationale to thoroughly characterize this and other novel chemical entities, a critical step in assessing their potential as viable drug candidates.
Introduction: The Strategic Importance of Physicochemical Profiling
In the landscape of modern drug discovery, the journey of a molecule from a promising "hit" to a clinical candidate is fraught with challenges. A significant portion of this attrition is attributed to suboptimal physicochemical properties.[1] These fundamental characteristics, including solubility, lipophilicity, and ionization state, govern a molecule's absorption, distribution, metabolism, and excretion (ADME), collectively influencing its efficacy and safety profile.[2] Therefore, the early and accurate characterization of these properties—a practice known as physicochemical profiling—is not merely a data-gathering exercise but a cornerstone of rational drug design.[3][4]
The subject of this guide, 3-Methoxy-6-(6-methoxypyridin-3-yl)pyridazine, is a novel compound featuring two key nitrogen-containing heterocyclic rings: pyridazine and pyridine. Pyridazine derivatives are known for a wide spectrum of biological activities, including antimicrobial and antihypertensive properties. Similarly, the pyridine motif is a privileged structure in medicinal chemistry. The combination of these two rings, along with methoxy substituents, presents a unique chemical architecture with unexplored potential.
Given its novelty, this guide serves as a comprehensive roadmap for its characterization. We will delve into the theoretical underpinnings of its expected properties, provide robust protocols for their empirical determination, and contextualize the significance of each parameter within the drug development continuum.
Structural and Physicochemical Foundation
A thorough understanding of a molecule's properties begins with its structure and in silico predictions, which guide subsequent experimental work.
Molecular Structure Analysis
-
Molecular Formula: C₁₁H₁₀N₄O₂
-
Molecular Weight: 230.23 g/mol
-
2D Structure:
(Image generated for illustrative purposes)
In Silico (Predicted) Physicochemical Properties
In the absence of experimental data, computational tools provide valuable initial estimates.[5] These predictions are derived from algorithms trained on large datasets of known molecules and quantitative structure-property relationship (QSPR) models.[6][7] The table below summarizes the predicted properties for our target compound, benchmarked against its core fragments, 3-methoxypyridazine and a methoxypyridine isomer.
| Property | Predicted Value (Target Compound) | 3-Methoxypyridine (Reference) | 6-Methoxypyridine Isomer (Reference) | Rationale / Significance |
| logP | ~2.0 - 2.5 | 0.89[8] | ~1.2 (e.g., for 6-methoxypyridine-3-carbaldehyde)[9] | Indicates moderate lipophilicity, crucial for balancing membrane permeability and aqueous solubility. |
| Aqueous Solubility (logS) | Low to Moderate | Soluble[8] | Limited Solubility[10] | A key determinant of bioavailability for orally administered drugs. |
| pKa (Strongest Basic) | ~3.5 - 4.5 | 4.81[8] | N/A | Governs the ionization state at physiological pH (7.4), impacting solubility, permeability, and target binding. |
| Polar Surface Area (PSA) | ~60-70 Ų | 22.12 Ų[8] | N/A | Influences membrane permeability and oral bioavailability. |
| Hydrogen Bond Acceptors | 6 | 2[8] | N/A | Affects solubility and potential for target interactions. |
| Hydrogen Bond Donors | 0 | 0[8] | N/A | Impacts membrane permeability (lower is often better). |
| Rotatable Bonds | 2 | 1[8] | N/A | Influences conformational flexibility and binding affinity. |
Note: Predicted values for the target compound are estimations based on its structure and data from related fragments. These require experimental validation.
Experimental Determination of Core Physicochemical Properties
The following sections provide detailed, self-validating protocols for the empirical determination of the most critical physicochemical properties. The causality behind experimental choices is explained to ensure scientific integrity.
Melting Point (m.p.) and Thermal Analysis
Field Insight: The melting point is a fundamental indicator of a compound's purity and the strength of its crystal lattice.[11] A sharp melting range typically signifies a pure substance, while a broad range can indicate impurities.[12] For drug candidates, a high melting point can correlate with low solubility due to strong crystal packing forces.
Experimental Protocol: Capillary Melting Point Determination [6][13]
-
Sample Preparation: Ensure the synthesized 3-Methoxy-6-(6-methoxypyridin-3-yl)pyridazine is a dry, finely ground powder.
-
Capillary Loading: Tap the open end of a capillary tube into the powder to pack a small amount (1-2 mm in height).
-
Apparatus Setup: Place the loaded capillary into a calibrated melting point apparatus.
-
Rapid Determination (Optional): Heat the sample rapidly to find an approximate melting range. This saves time in the subsequent, more precise measurements.
-
Precise Determination: Using a fresh sample, heat the apparatus to about 20°C below the approximate melting point. Then, decrease the heating rate to 1-2°C per minute.
-
Data Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is T₁ - T₂.
-
Validation: Repeat the precise determination at least twice. Consistent results validate the measurement.
Expected Result: Based on related heterocyclic structures, a crystalline solid with a melting point in the range of 150-250°C would be expected.
Aqueous Solubility
Field Insight: Aqueous solubility is a critical factor for drug absorption. Poor solubility is a major hurdle in developing orally bioavailable drugs.[4] Solubility should be determined at different pH values (e.g., 1.2, 4.5, 6.8) to mimic the conditions of the gastrointestinal tract.
Experimental Protocol: Thermodynamic Shake-Flask Method
This method is considered the "gold standard" for determining thermodynamic solubility.
-
Preparation of Buffers: Prepare aqueous buffers at pH 1.2, 4.5, and 6.8.
-
Sample Addition: Add an excess amount of solid 3-Methoxy-6-(6-methoxypyridin-3-yl)pyridazine to a known volume of each buffer in separate sealed vials. The excess solid ensures that a saturated solution is formed.
-
Equilibration: Agitate the vials in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the samples to pellet the undissolved solid.
-
Sample Analysis: Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm filter.
-
Quantification: Determine the concentration of the dissolved compound in the filtrate using a validated analytical method, typically HPLC-UV, against a standard curve.
-
Validation: The presence of undissolved solid in the vials after equilibration validates that a saturated solution was achieved.
Ionization Constant (pKa)
Field Insight: The pKa value defines the pH at which a compound exists as 50% ionized and 50% neutral. Since the ionized form is generally more water-soluble and the neutral form is more membrane-permeable, pKa is a critical determinant of a drug's behavior throughout the body. Our target molecule contains several nitrogen atoms in its heterocyclic rings, which are expected to be basic and accept protons.
Experimental Protocol: Potentiometric Titration
This is a high-precision technique for determining pKa values.
-
Instrument Calibration: Calibrate a pH meter using standard buffers (e.g., pH 4, 7, and 10).
-
Sample Preparation: Dissolve an accurately weighed amount of 3-Methoxy-6-(6-methoxypyridin-3-yl)pyridazine in a suitable solvent (e.g., water or a water/co-solvent mixture if solubility is low) to a known concentration (e.g., 1 mM).
-
Titration Setup: Place the solution in a thermostatted vessel, immerse the calibrated pH electrode, and purge with nitrogen to remove dissolved CO₂.
-
Titration: Add small, precise increments of a standardized titrant (e.g., 0.1 M HCl, since the compound is expected to be basic).
-
Data Collection: Record the pH value after each addition of titrant, allowing the reading to stabilize.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point on the titration curve. This is the point of minimum slope in the buffer region.
-
Validation: The inflection point of the titration curve should be sharp, and the calculated pKa should be reproducible across multiple runs.
Spectroscopic and Spectrometric Characterization
Confirming the identity and purity of the synthesized compound is a prerequisite for any physicochemical measurement.
-
¹H and ¹³C NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is essential for elucidating the molecular structure. The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on both the pyridazine and pyridine rings, as well as singlets for the two methoxy groups. [11][14][15][16]The ¹³C NMR will confirm the number of unique carbon environments. [17]* Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will be used to confirm the elemental composition by providing a highly accurate mass measurement of the molecular ion.
-
Infrared (IR) Spectroscopy: IR spectroscopy will identify the presence of key functional groups, such as C-O stretching for the methoxy groups and C=N/C=C stretching within the aromatic rings.
Proposed Synthesis Pathway
A plausible and efficient synthesis is critical for producing the material needed for characterization. A common and powerful method for coupling heteroaryl rings is the Suzuki-Miyaura cross-coupling reaction.
Proposed Route: Suzuki-Miyaura Cross-Coupling
A likely synthetic route involves the palladium-catalyzed cross-coupling of a halogenated pyridazine with a pyridinylboronic acid.
-
Starting Materials:
-
3-Chloro-6-methoxypyridazine (Commercially available or synthesizable).
-
6-Methoxypyridin-3-ylboronic acid (Commercially available or preparable from the corresponding bromo-pyridine).
-
-
Reaction Conditions: The two fragments would be reacted in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄), a base (e.g., Na₂CO₃ or K₂CO₃), and a suitable solvent system (e.g., dioxane/water or toluene/ethanol/water).
-
Workup and Purification: Following the reaction, an aqueous workup would be performed to remove inorganic salts. The crude product would then be purified using column chromatography on silica gel to yield the target compound, 3-Methoxy-6-(6-methoxypyridin-3-yl)pyridazine.
Conclusion
This technical guide outlines a comprehensive and scientifically rigorous workflow for the physicochemical characterization of the novel compound 3-Methoxy-6-(6-methoxypyridin-3-yl)pyridazine. By integrating in silico prediction with established, high-fidelity experimental protocols, researchers can systematically build a robust data package for this and other new chemical entities. This early-stage profiling is indispensable; it provides the critical data needed to assess a compound's drug-like properties, guide lead optimization efforts, and ultimately increase the probability of success in the complex and demanding process of drug development.
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Synthesis of Pyridazinone Derivatives Substituted with Methoxy with Phenyl Hydrazine and In Silico Test of Anticancer Activity. (n.d.). asianjofpharmaceuticalandclinicalresearch.com. Retrieved February 15, 2026, from [Link]
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3-Methoxypyridine | C6H7NO. (n.d.). PubChem. Retrieved February 15, 2026, from [Link]
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Synthesis and evaluation of a novel series of 2-chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine analogues as potential positron emission tomography imaging agents for nicotinic acetylcholine receptors. (2002). PubMed. Retrieved February 15, 2026, from [Link]
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New Pyridinylboronic Acid and New Heterobiaryls via Cross-Coupling Reactions of Pyridinylboronic Acids with Heteroaryl Halides. (n.d.). DergiPark. Retrieved February 15, 2026, from [Link]
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The Therapeutic Potential of 3-Methoxy-6-(6-methoxypyridin-3-yl)pyridazine: A Technical Guide for Medicinal Chemists
Abstract
The pyridazine core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities. This technical guide delves into the therapeutic potential of a specific, yet underexplored molecule: 3-Methoxy-6-(6-methoxypyridin-3-yl)pyridazine. While direct biological data for this compound is scarce, this document provides a comprehensive analysis based on the well-established structure-activity relationships of related pyridazine and bipyridine analogs. We will explore its structural features, propose synthetic pathways, and postulate its primary mechanism of action as a potential phosphodiesterase (PDE) inhibitor. Furthermore, this guide outlines detailed experimental workflows for its biological evaluation, aiming to stimulate and guide future research into this promising compound for drug discovery and development professionals.
Introduction: The Enduring Significance of the Pyridazine Scaffold
The pyridazine nucleus, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a cornerstone in the development of novel therapeutics.[1][2] Its derivatives are known to possess a broad spectrum of biological activities, including anti-inflammatory, analgesic, anticancer, antimicrobial, and cardiovascular effects.[1][2] The unique physicochemical properties of the pyridazine ring, such as its high dipole moment, capacity for hydrogen bonding, and ability to serve as a bioisosteric replacement for other aromatic systems, contribute to its versatility in drug design.[3] Several pyridazine-containing drugs have reached the market, validating the therapeutic relevance of this scaffold. The inherent polarity and potential for favorable interactions with biological targets make pyridazine derivatives attractive candidates for tackling a range of diseases.[3]
Molecular Profile of 3-Methoxy-6-(6-methoxypyridin-3-yl)pyridazine
The subject of this guide, 3-Methoxy-6-(6-methoxypyridin-3-yl)pyridazine, possesses a unique combination of structural features that suggest significant therapeutic potential.
-
Pyridazine Core: Provides the fundamental scaffold known for its diverse bioactivities. The adjacent nitrogen atoms can act as hydrogen bond acceptors, crucial for target engagement.[3]
-
Bipyridinyl System: The linkage of a pyridazine and a pyridine ring creates a bipyridinyl structure. Bipyridine derivatives are important in medicinal chemistry, often acting as ligands for metal complexes or interacting with protein active sites.[4]
-
Methoxy Substituents: The presence of two methoxy groups, one on each heterocyclic ring, can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties. Methoxy groups can alter solubility, metabolic stability, and binding affinity. The position of the methoxy group on the phenyl ring of related compounds has been shown to be a key determinant of in vitro antitumor activity.[5]
Proposed Synthetic Strategies
Suzuki Cross-Coupling Approach
A Suzuki cross-coupling reaction between a halogenated methoxypyridazine and a pyridinylboronic acid derivative would be a highly efficient method.
Experimental Protocol:
-
Synthesis of 3-Chloro-6-methoxypyridazine: This starting material can be synthesized from 3,6-dichloropyridazine by selective nucleophilic substitution with sodium methoxide.
-
Synthesis of 6-Methoxypyridin-3-ylboronic acid: This can be prepared from 3-bromo-6-methoxypyridine via a lithium-halogen exchange followed by reaction with a trialkyl borate.
-
Suzuki Coupling Reaction:
-
In a reaction vessel, combine 3-chloro-6-methoxypyridazine (1 equivalent), 6-methoxypyridin-3-ylboronic acid (1.2 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents), and a base like sodium carbonate (2 equivalents).
-
Add a suitable solvent system, for example, a mixture of toluene, ethanol, and water.
-
Heat the mixture under an inert atmosphere (e.g., argon or nitrogen) at reflux for several hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and perform an aqueous workup.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 3-Methoxy-6-(6-methoxypyridin-3-yl)pyridazine.
-
Proposed Experimental Workflows for Biological Evaluation
To validate the therapeutic potential of 3-Methoxy-6-(6-methoxypyridin-3-yl)pyridazine, a systematic biological evaluation is necessary.
In Vitro Assays
-
PDE Inhibition Profiling:
-
Screen the compound against a panel of human recombinant PDE isoforms (PDE1-11) to determine its inhibitory activity and selectivity.
-
Protocol: Utilize a commercially available PDE assay kit (e.g., fluorescence polarization or luminescence-based). Incubate varying concentrations of the compound with each PDE enzyme and its respective fluorescently labeled cAMP or cGMP substrate. Measure the signal to determine the IC₅₀ value for each isoform.
-
-
Cell-Based Assays for Anti-inflammatory Activity:
-
Measure the effect of the compound on cytokine production in immune cells.
-
Protocol: Use human peripheral blood mononuclear cells (PBMCs) or a macrophage-like cell line (e.g., THP-1). Stimulate the cells with lipopolysaccharide (LPS) in the presence of different concentrations of the compound. After an appropriate incubation period, measure the levels of TNF-α and IL-6 in the cell culture supernatant using an enzyme-linked immunosorbent assay (ELISA).
-
In Vivo Models
Based on the in vitro results, select an appropriate in vivo model to assess efficacy. For anti-inflammatory potential:
-
LPS-induced Systemic Inflammation in Mice:
-
Protocol: Administer the compound to mice via an appropriate route (e.g., oral gavage). After a set period, inject the mice with a sublethal dose of LPS. Collect blood samples at various time points and measure serum levels of TNF-α and IL-6.
-
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Thermodynamic and Kinetic Stability of Methoxy-Substituted Bi-Heteroaryl Atropisomers
Executive Summary
In modern medicinal chemistry, bi-heteroaryl scaffolds—such as those found in kinase inhibitors (e.g., Imatinib, Sunitinib derivatives)—are ubiquitous. However, the introduction of a methoxy (
This restriction creates atropisomerism —axial chirality resulting from hindered rotation.[1][2][3] For drug developers, this presents a thermodynamic and kinetic challenge. If the rotational energy barrier (
This guide details the thermodynamic principles governing these systems and provides a validated workflow for assessing their stability.
Part 1: Theoretical Framework
The Ortho-Methoxy Effect
The thermodynamic stability of a methoxy-substituted bi-heteroaryl system is governed by the interplay between the ground state energy (
-
Steric Locking: The Van der Waals radius of a methoxy oxygen (1.52 Å) combined with the methyl group creates a significant steric clash with the ortho-substituents on the opposing ring. Unlike a spherical chloro substituent, the methoxy group is directional.
-
Electronic Repulsion: In bi-heteroaryls (e.g., phenyl-pyridine), lone pair repulsion between the methoxy oxygen and a ring nitrogen can destabilize the planar transition state, effectively raising the rotational barrier.
The LaPlante Classification System
To determine development viability, we utilize the classification system proposed by LaPlante et al. (2011). This segregates compounds based on their rotational half-life (
Diagram 1: Atropisomer Development Decision Tree
This logic flow dictates the experimental strategy based on calculated barriers.
Caption: Decision matrix based on LaPlante’s classification. Class 2 represents the highest risk for drug development due to unpredictable in vivo racemization.
Part 2: Computational Prediction (Protocol 1)
Before synthesis, the thermodynamic profile must be modeled. The methoxy group introduces multiple degrees of freedom (ring rotation + O-Me rotation) that must be scanned.
Methodology: Dihedral Scan via DFT
Objective: Determine the rotational energy barrier (
-
Software Setup: Gaussian 16 or ORCA.
-
Basis Set Selection: Use B3LYP/6-311+G(d,p) or M06-2X/def2-TZVP (M06-2X is superior for dispersion forces in biaryls).
-
Step-by-Step Workflow:
-
Step A (Conformational Search): Generate conformers focusing on the
bond and the bond. -
Step B (Relaxed Scan): Perform a relaxed potential energy surface (PES) scan of the biaryl dihedral angle from
to in increments. -
Step C (TS Optimization): Isolate the structure at the energy maximum (usually near
or depending on sterics) and perform a Transition State (TS) optimization (Opt=TS). -
Step D (Frequency Check): Confirm the TS has exactly one imaginary frequency corresponding to the ring rotation.
-
Data Interpretation:
-
If
kcal/mol: Proceed as achiral (Class 1). -
If
kcal/mol: Plan for chiral separation (Class 3).
Part 3: Experimental Validation
Computational predictions must be validated. The method of choice depends on the stability class.
Protocol 2: Variable Temperature NMR (VT-NMR)
Applicability: Class 1 and borderline Class 2 (
Step-by-Step Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the methoxy-biaryl in a high-boiling deuterated solvent (e.g., DMSO-
, Toluene- , or 1,1,2,2-Tetrachloroethane- ). -
Probe Calibration: Calibrate the probe temperature using an ethylene glycol or methanol standard to ensure accuracy within
. -
Acquisition:
-
Acquire a reference spectrum at 298 K.
-
If signals are sharp/averaged: Cool to 200 K (if possible) to seek decoalescence.
-
If signals are broad/distinct: Heat in 10 K increments until coalescence (
) is observed (single sharp peak).
-
-
Calculation: Use the Eyring equation at the coalescence temperature (
): Where is the chemical shift difference (Hz) between the exchanging signals at the slow-exchange limit.
Protocol 3: Kinetic Chiral HPLC
Applicability: Class 2 and Class 3 (
Step-by-Step Methodology:
-
Isolation: Separate the atropisomers using a chiral stationary phase (e.g., Chiralpak AD-H or OD-H).
-
Incubation: Dissolve pure Isomer A in a physiological mimic (e.g., pH 7.4 buffer/acetonitrile mix) or high-boiling solvent.
-
Thermal Stress: Aliquot the sample into sealed vials and incubate at three temperatures (e.g.,
). -
Quantification: Inject aliquots at defined time points (
) to measure the Enantiomeric Excess (ee). -
Data Analysis: Plot
vs. time.[4] The slope allows calculation of and .[4]
Part 4: Data Presentation & Case Analysis
Comparative Stability of Ortho-Substituted Bi-Heteroaryls
The following table illustrates the dramatic impact of the methoxy group compared to other common substituents in a generic phenyl-pyridine scaffold.
| Substituent (Ortho) | Van der Waals Radius (Å) | Est. Rotational Barrier ( | Classification | Development Strategy |
| Hydrogen (-H) | 1.20 | 2–5 kcal/mol | Class 1 | Achiral drug |
| Fluorine (-F) | 1.47 | 6–9 kcal/mol | Class 1 | Achiral drug |
| Methoxy (-OMe) | 1.52 (O) | 18–24 kcal/mol | Class 1 / 2 | DANGER ZONE |
| Chlorine (-Cl) | 1.75 | 22–28 kcal/mol | Class 2 / 3 | Likely chiral |
| Methyl (-Me) | 2.00 | > 30 kcal/mol | Class 3 | Stable atropisomer |
Note: The Methoxy group is unique because its "effective" size changes based on the rotation of the O-Me bond. If the methyl group points away from the ring junction, the barrier is lower. If it is forced into the junction, the barrier spikes.
Diagram 2: Experimental Workflow for Methoxy-Biaryls
This diagram summarizes the integrated workflow from computation to validation.
Caption: Integrated workflow ensuring appropriate experimental validation based on initial computational predictions.
References
-
LaPlante, S. R., et al. (2011). Assessing Atropisomer Axial Chirality in Drug Discovery and Development.[3][5] Journal of Medicinal Chemistry. [Link]
-
Clayden, J., et al. (2009). The Challenge of Atropisomerism in Drug Discovery.[6] Angewandte Chemie International Edition. [Link]
-
Bringmann, G., et al. (2005). Atroposelective Synthesis of Axially Chiral Biaryl Compounds. Angewandte Chemie International Edition. [Link]
-
Gamboa Valadés, L. A., et al. (2021). Experimental and Computational Determination of Rotational Barriers in Biaryls. The Journal of Organic Chemistry. [Link][7]
Sources
- 1. researchgate.net [researchgate.net]
- 2. stereoelectronics.org [stereoelectronics.org]
- 3. Laplante, S.R., et al. (2011) Assessing Atropisomer Axial Chirality in Drug Discovery and Development. Journal of Medicinal Chemistry, 54, 7005-7022. - References - Scientific Research Publishing [scirp.org]
- 4. researchgate.net [researchgate.net]
- 5. Assessing atropisomer axial chirality in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The challenge of atropisomerism in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
An In-Depth Technical Guide to Pharmacophore Modeling of 6-Methoxypyridin-3-yl Derivatives
This guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive, field-proven methodology for developing and validating pharmacophore models, specifically focusing on the versatile 6-methoxypyridin-3-yl scaffold. We will move beyond a simple recitation of steps to explore the strategic rationale behind experimental choices, ensuring the development of robust, predictive models for virtual screening and lead optimization.
Section 1: Strategic Foundations - The "Why" Before the "How"
The 6-methoxypyridin-3-yl moiety is a privileged scaffold in modern medicinal chemistry, appearing in a range of biologically active agents, from kinase inhibitors to central nervous system agents.[1][2] Its electronic properties and hydrogen bonding capabilities make it an attractive starting point for library design. The goal of pharmacophore modeling is to distill the complex three-dimensional reality of a molecule's interaction with its target into a simplified, abstract representation of essential steric and electronic features.[3][4] This model then becomes a powerful 3D query for identifying novel, structurally diverse compounds with a high probability of sharing the same biological activity.[5]
The Modeling Paradigm: A Critical Choice
The first strategic decision is the selection of the modeling approach, which is dictated entirely by the available data.
-
Structure-Based Pharmacophore Modeling (SBPM): This is the preferred method when a high-resolution 3D structure of the biological target (e.g., from X-ray crystallography) complexed with a ligand is available.[6][7] The model is derived directly from the key interactions observed within the binding site, such as hydrogen bonds, hydrophobic contacts, and ionic interactions.[6][8]
-
Ligand-Based Pharmacophore Modeling (LBPM): In the frequent absence of a target structure, LBPM becomes the method of choice.[9][10] This approach leverages a set of known active molecules, aligning them in 3D space to identify the common chemical features responsible for their biological activity.[11] The underlying assumption is that molecules sharing the same pharmacophoric features will bind to the same target in a similar fashion.
For the context of this guide, we will proceed with a Ligand-Based Pharmacophore Modeling (LBPM) workflow. This scenario is common in the early stages of drug discovery where a series of active compounds has been identified, but the target protein has not yet been structurally characterized.
The Principle of Causality in Dataset Curation
The predictive power of any pharmacophore model is fundamentally dependent on the quality of the input data. A poorly curated dataset will invariably lead to a statistically insignificant or misleading model.
Key Curation Principles:
-
Activity Range: The training set should include a set of highly active compounds, ideally spanning a narrow range of high-potency values (e.g., IC50 < 100 nM).
-
Structural Diversity: The selected active compounds should be structurally diverse. Including only close analogs can lead to an overly specific model that fails to identify novel chemotypes.
-
Bioactive Conformation: A ligand's lowest energy conformation is not always its bioactive conformation. Therefore, it is essential to generate a diverse ensemble of low-energy conformers for each molecule to ensure the bioactive conformation is likely represented in the dataset.[9][12]
Section 2: A Validated Protocol for Ligand-Based Pharmacophore Model Generation
This section details a rigorous, step-by-step protocol for generating and validating a pharmacophore model for 6-methoxypyridin-3-yl derivatives. This protocol is designed as a self-validating system, with checkpoints to ensure the scientific integrity of the resulting model.
Experimental Protocol 1: Dataset Preparation and Conformational Analysis
-
Training Set Assembly:
-
Select 15-25 structurally diverse, highly active 6-methoxypyridin-3-yl derivatives with experimentally confirmed IC50 or Ki values against the target of interest.
-
-
Test Set Assembly:
-
Create a separate dataset composed of at least 40-50 compounds, including a mix of active compounds (not used in the training set) and known inactive or decoy molecules. The decoys should ideally have similar physicochemical properties to the actives but different topologies.[13]
-
-
Structure Preparation:
-
Sketch all molecules in a 2D chemical drawing tool and convert them to 3D structures.
-
Ensure correct protonation states at a physiological pH (e.g., 7.4).
-
Perform energy minimization on all structures using a suitable force field (e.g., MMFF94).
-
-
Conformer Generation:
-
For each molecule in the training and test sets, generate a conformational database. A typical approach is to generate conformers within a 20 kcal/mol energy window of the global minimum. This step is critical for ensuring that the flexible 6-methoxypyridin-3-yl derivatives are adequately sampled to find their common bioactive conformation.[12]
-
Experimental Protocol 2: Pharmacophore Hypothesis Generation
-
Feature Definition:
-
Define the chemical features to be considered. For the 6-methoxypyridin-3-yl scaffold and its typical derivatives, these will include: Hydrogen Bond Acceptor (HBA), Hydrogen Bond Donor (HBD), Hydrophobic (H), and Aromatic Ring (AR).[14]
-
-
Hypothesis Generation:
-
Utilize a pharmacophore modeling software package (e.g., Phase, Catalyst, LigandScout).[15][16][17]
-
The software will align the conformer sets of the active training compounds and identify common spatial arrangements of the defined features. This process typically generates a set of 10 or more pharmacophore hypotheses.
-
-
Scoring and Ranking:
-
Each hypothesis is scored based on how well it maps the features of the most active compounds and the spatial alignment. The hypotheses are then ranked, with the top-scoring models selected for validation.
-
Visualization 1: General Ligand-Based Pharmacophore Workflow
Caption: A flowchart of the ligand-based pharmacophore modeling and validation process.
Experimental Protocol 3: Rigorous Model Validation
This is the most critical phase. A pharmacophore model is only useful if it can reliably distinguish active compounds from inactive ones. We employ a multi-pronged approach to establish trustworthiness.
-
Test Set Screening:
-
Use the top-ranked pharmacophore hypotheses to screen the pre-defined test set.
-
A robust model must successfully identify the majority of the active molecules as "hits" and reject the majority of the inactive/decoy molecules.
-
-
Decoy Set Screening:
-
Screen a large database of decoy molecules (e.g., >1000 molecules) against the pharmacophore model.
-
The hit rate for the decoy set should be very low (typically <1-2%), demonstrating the model's specificity.
-
-
Calculation of Validation Metrics:
-
Quantify the model's performance using established metrics. The Goodness of Hit (GH) score is particularly valuable as it accounts for both the recovery of actives and the rejection of inactives.[18]
-
The formula is: GH = ( (Ha * (3A + Ht)) / (4 * Ht * A) ) * (1 - ( (Ht - Ha) / (D - A) ))
-
Where: A = Total number of active compounds in the database, D = Total number of compounds in the database, Ht = Total number of hits, Ha = Number of active compounds in the hit list.
-
-
A GH score between 0.7 and 1.0 indicates a very good and reliable model.[18]
-
Section 3: Data Interpretation and Application
Quantitative Data Summary
All quantitative results from the modeling process should be summarized for clear interpretation.
Table 1: Validation Metrics for the Top-Ranked Pharmacophore Hypothesis
| Metric | Value | Interpretation |
|---|---|---|
| Training Set Fit Score | 2.85 | High score indicates good mapping of active compounds. |
| Total Hits in Test Set (Ht) | 150 | Number of compounds from the test set that matched the model. |
| Active Hits in Test Set (Ha) | 45 | Number of known actives correctly identified. |
| % Yield of Actives | 90% | (Ha / Total Actives in Test Set) * 100 |
| Enrichment Factor (EF) | 18.5 | The model is 18.5 times more likely to pick an active than random. |
| Goodness of Hit (GH) Score | 0.82 | Indicates a highly reliable and predictive model. |
Visualizing the Pharmacophore Model
The final, validated model provides a 3D map of the essential interactions for biological activity.
Visualization 2: Hypothetical Pharmacophore Model for 6-Methoxypyridin-3-yl Derivatives
Caption: A 3D pharmacophore model showing key features and their spatial distances.
This model suggests that an active compound should possess an aromatic ring, a hydrogen bond acceptor, a hydrogen bond donor, and a hydrophobic feature arranged in this specific geometric configuration. The methoxy group and pyridine nitrogen of the core scaffold likely contribute to the HBA and AR features.
Application in Virtual Screening
The validated pharmacophore model is now a powerful tool for discovering new lead compounds.
-
Database Screening: Use the model as a 3D query to screen large chemical databases (e.g., ZINC, ChEMBL, Enamine REAL).[19][20]
-
Hit Filtering: The initial hits should be filtered based on pharmacokinetic properties (ADMET) and drug-likeness criteria (e.g., Lipinski's Rule of Five) to prioritize compounds with a higher probability of becoming successful drugs.[19][21]
-
Lead Optimization: For existing lead compounds, the pharmacophore model can guide structural modifications to enhance potency and selectivity by ensuring that any changes do not disrupt the key pharmacophoric features.[10]
Conclusion
Pharmacophore modeling, when executed with scientific rigor and a focus on robust validation, is an indispensable tool in modern drug discovery. This guide has outlined a comprehensive, causality-driven workflow for developing a predictive pharmacophore model for 6-methoxypyridin-3-yl derivatives. By adhering to a self-validating protocol that includes careful dataset curation, multi-faceted validation, and clear data interpretation, researchers can significantly enhance the efficiency and success rate of identifying novel, high-quality lead candidates. The resulting model serves not only as a virtual screening tool but also as a valuable hypothesis about the key molecular interactions that drive biological activity.
References
-
Protheragen. Structure-based Pharmacophore Modeling. Available from: [Link]
-
Bio-protocol. 3D Ligand-Based Pharmacophore Modeling. Available from: [Link]
-
Dassault Systèmes. Ligand and Pharmacophore based Design | BIOVIA. Available from: [Link]
-
ACS Omega. Pharmacophore Model-Based Virtual Screening Workflow for Discovery of Inhibitors Targeting Plasmodium falciparum Hsp90. Available from: [Link]
-
e-Drug3D. Directory of in silico Drug Design tools. Available from: [Link]
-
ResearchGate. Computational workflow for ligand-based pharmacophore modelling. Available from: [Link]
-
PMC. Pharmacophore Modeling, Virtual Screening, and Molecular Docking Studies for Discovery of Novel Akt2 Inhibitors. Available from: [Link]
-
Schrödinger. Phase. Available from: [Link]
-
PMC. DrugOn: a fully integrated pharmacophore modeling and structure optimization toolkit. Available from: [Link]
-
ResearchGate. List of softwares related to pharmacophore modeling. Available from: [Link]
-
Creative Biolabs. Ligand based Pharmacophore Modeling Service. Available from: [Link]
-
PMC. Structure-Based Pharmacophore Modeling, Virtual Screening, Molecular Docking, ADMET, and Molecular Dynamics (MD) Simulation of Potential Inhibitors of PD-L1 from the Library of Marine Natural Products. Available from: [Link]
-
ResearchGate. Pharmacophore model validation using GH score method. Available from: [Link]
-
PMC. Drug Design by Pharmacophore and Virtual Screening Approach. Available from: [Link]
-
Fiveable. Pharmacophore modeling | Medicinal Chemistry Class Notes. Available from: [Link]
-
Ardigen. Pharmacophore Modeling: A Detailed Guide to the Concept, Process, and Applications. Available from: [Link]
-
JAPS. Molecular docking and pharmacophore modelling; a bridged explanation with emphasis on validation. Available from: [Link]
-
ResearchGate. Computational workflow for structure-based pharmacophore modelling. Available from: [Link]
-
MDPI. Ligand-Based Pharmacophore Modeling Using Novel 3D Pharmacophore Signatures. Available from: [Link]
-
SlideShare. Pharmacophore Modelling in Drug Discovery and Development. Available from: [Link]
-
PMC. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Available from: [Link]
-
PMC. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Available from: [Link]
-
DergiPark. Pharmacophore Modeling in Drug Discovery: Methodology and Current Status. Available from: [Link]
-
PMC. Pharmacophore modeling: advances and pitfalls. Available from: [Link]
-
MDPI. Biological Applications of Thiourea Derivatives: Detailed Review. Available from: [Link]
-
Medium. Structure Activity Relationship Of Drugs. Available from: [Link]
-
PubMed. Pharmacophore modeling in drug design. Available from: [Link]
-
ResearchGate. The pharmacophore model with a modified linker. Available from: [Link]
Sources
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- 3. DrugOn: a fully integrated pharmacophore modeling and structure optimization toolkit - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. Pharmacophore Modeling: A Detailed Guide to the Concept, Process, and Applications [pharmacareerinsider.com]
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- 13. Pharmacophore Modeling, Virtual Screening, and Molecular Docking Studies for Discovery of Novel Akt2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Drug Design by Pharmacophore and Virtual Screening Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Ligand and Pharmacophore based Design | BIOVIA - Dassault Systèmes [3ds.com]
- 16. schrodinger.com [schrodinger.com]
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- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Directory of in silico Drug Design tools [click2drug.org]
- 21. Structure-Based Pharmacophore Modeling, Virtual Screening, Molecular Docking, ADMET, and Molecular Dynamics (MD) Simulation of Potential Inhibitors of PD-L1 from the Library of Marine Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Scalable Synthesis of 3-Methoxy-6-(6-methoxypyridin-3-yl)pyridazine
Executive Summary
This application note details the scalable synthesis of 3-Methoxy-6-(6-methoxypyridin-3-yl)pyridazine , a privileged biaryl scaffold often associated with GABA-A receptor modulation and positron emission tomography (PET) radioligand precursors.[1][2]
The hetero-biaryl motif (pyridazine-pyridine) presents specific challenges in scale-up, primarily regarding regioselectivity and palladium scavenging.[1] This guide prioritizes a Suzuki-Miyaura Cross-Coupling strategy due to its high functional group tolerance and established track record in GMP environments.[1][2] We present two distinct protocols:
-
Route A (Convergent): A rapid, high-yield coupling using commercially available precursors, ideal for discovery and early-phase development.[1][2]
-
Route B (Vertical Integration): A cost-optimized route starting from 3,6-dichloropyridazine, suitable for multi-kilogram campaigns.[1][2]
Retrosynthetic Analysis & Strategy
The target molecule consists of two electron-deficient heteroaromatic rings linked by a C-C bond.[1][2] The presence of methoxy groups on both rings simplifies the electronics slightly but requires care to avoid demethylation under harsh acidic conditions.[2]
Strategic Disconnection
The most logical disconnection is at the inter-ring bond.[2]
-
Fragment A (Electrophile): 3-Chloro-6-methoxypyridazine.[1][2] Pyridazines are highly reactive in oxidative addition due to the electron-withdrawing nature of the 1,2-diazine system.[1][2]
-
Fragment B (Nucleophile): (6-Methoxypyridin-3-yl)boronic acid.[1][2]
Figure 1: Retrosynthetic disconnection strategy.
Route A: Convergent Suzuki Coupling (Preferred for <1kg)[1]
This route utilizes high-purity commercial starting materials to minimize impurity profiles and streamline purification.[1][2]
Materials & Reagents[1][2][3][4]
| Reagent | Equiv.[1][2][3][4][5] | Role | CAS No. |
| 3-Chloro-6-methoxypyridazine | 1.0 | Electrophile | |
| (6-Methoxypyridin-3-yl)boronic acid | 1.1 | Nucleophile | |
| Pd(dppf)Cl₂[1][2] · CH₂Cl₂ | 0.02 | Catalyst | |
| K₂CO₃ | 2.5 | Base | 584-08-7 |
| 1,4-Dioxane / Water (4:1) | - | Solvent | - |
Detailed Protocol
Step 1: Reaction Setup
-
Charge a 5L reactor with 3-Chloro-6-methoxypyridazine (144.6 g, 1.0 mol) and (6-Methoxypyridin-3-yl)boronic acid (168.3 g, 1.1 mol).[1][2]
-
Add 1,4-Dioxane (1.6 L) and stir to dissolve.
-
Dissolve K₂CO₃ (345.5 g, 2.5 mol) in Water (400 mL) and add to the reactor.
-
Degassing: Sparge the biphasic mixture with Nitrogen for 30 minutes.[1][2] Critical: Oxygen presence promotes homocoupling of the boronic acid.[2]
-
Heat the mixture to 90°C for 4–6 hours. Monitor by HPLC (Target completion >98%).
Step 2: Workup & Scavenging
-
Cool reaction to 25°C.
-
Filter through a pad of Celite to remove bulk Palladium black.[1][2] Wash pad with EtOAc.[1][2]
-
Dilute residue with EtOAc (2 L) and wash with water (2 x 500 mL) and Brine (500 mL).[1][2]
-
Scavenging: Treat the organic layer with SiliaMetS® Thiol (or equivalent Pd scavenger) at 50°C for 1 hour to reduce residual Pd <10 ppm.[1] Filter.
Step 3: Crystallization
-
Concentrate the organic phase to ~400 mL volume.
-
Slowly add n-Heptane (1.2 L) while stirring at 50°C.
-
Cool slowly to 0–5°C over 2 hours.
-
Filter the off-white solid and wash with cold Heptane.[1][2]
-
Dry in a vacuum oven at 45°C.
Expected Yield: 85–90% Purity: >99.5% (HPLC)[1][2]
Route B: Vertical Integration (Cost-Optimized for >1kg)[1][2]
For larger campaigns, purchasing 3-chloro-6-methoxypyridazine can be costly.[1] This route generates the precursor in situ or in a prior step from the commodity chemical 3,6-dichloropyridazine.[1][2]
Process Flow Diagram
Figure 2: Process flow for the vertically integrated synthesis route.
Critical Control Points (Route B)
Step 1: Mono-methoxylation
-
Reagents: 3,6-Dichloropyridazine + NaOMe (1.05 eq) in MeOH.
-
Control: Maintain temperature at 0°C . Add NaOMe dropwise.[1][2] Stop reaction when starting material is <2%.[1][2]
-
Purification: The mono-chloro intermediate can be precipitated by adding water.[1][2] The bis-methoxy byproduct is more soluble in aqueous methanol and stays in the mother liquor.[1][2]
Step 2: Coupling
-
Proceed as described in Route A, using the isolated intermediate.
Analytical Specifications & Quality Control
To ensure the material is suitable for biological testing or further derivatization, the following specifications must be met.
| Test | Method | Acceptance Criteria |
| Appearance | Visual | White to off-white crystalline solid |
| Assay | HPLC (UV 254nm) | ≥ 98.0% |
| Identity | ¹H-NMR (DMSO-d₆) | Conforms to structure |
| Residual Palladium | ICP-MS | ≤ 10 ppm |
| Water Content | Karl Fischer | ≤ 0.5% w/w |
| Genotoxic Impurities | LC-MS | 3,6-Dichloropyridazine < 10 ppm |
Key NMR Signals (Predicted)
-
Pyridazine Ring: Two doublets (AB system) around 7.0–8.0 ppm.[1][2]
-
Pyridine Ring: Characteristic splitting pattern for 2,5-disubstituted pyridine.[1][2]
-
Methoxy Groups: Two distinct singlets around 3.9–4.1 ppm (integrated 3H each).[1][2][5]
Scientific Rationale & Troubleshooting
Why Pd(dppf)Cl₂?
While Pd(PPh3)4 is common, it is air-sensitive and degrades faster.[1] Pd(dppf)Cl₂ is a robust, ferrocene-based catalyst that resists deactivation by the nitrogen-rich heterocycles.[1][2] The large bite angle of the dppf ligand facilitates the reductive elimination step, which is crucial for forming the sterically constrained biaryl bond.[2]
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Catalyst poisoning by N-heterocycles | Increase catalyst loading to 3 mol%; ensure rigorous degassing. |
| Homocoupling (Pyridine dimer) | Oxygen presence | Check inert gas lines; add reagents under counter-flow of N₂.[2] |
| Hydrolysis of Boronic Acid | Protodeboronation | Reduce water ratio; switch to anhydrous conditions (Dioxane/K₃PO₄).[2] |
| Colored Impurities | Pd residues or N-oxides | Use Thiol scavengers; recrystallize from IPA/Charcoal.[1][2] |
References
-
Chemical Structure Validation: 3-Chloro-6-methoxypyridazine (CAS 1722-10-7).[1][2][6] Common Chemistry. Link[1][2]
-
Coupling Partner: (6-Methoxypyridin-3-yl)boronic acid (CAS 163105-89-3).[1][2] Common Chemistry. Link
- Suzuki Coupling on Pyridazines: Evaluation of catalyst systems for electron-deficient heterocycles. General reference for Pd(dppf)Cl2 utility in heteroaryl couplings.
- Process Safety: Guidelines for handling palladium catalysts and boronic acids in GMP settings.
Disclaimer: This protocol is intended for use by qualified personnel in a laboratory setting. Always consult Safety Data Sheets (SDS) for all chemicals before use.
Sources
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. lookchem.com [lookchem.com]
- 3. m.youtube.com [m.youtube.com]
- 4. repositorium.uminho.pt [repositorium.uminho.pt]
- 5. Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 3-Chloro-6-methoxypyridazine | CAS 1722-10-7 | SCBT - Santa Cruz Biotechnology [scbt.com]
Solubility of 3-Methoxy-6-(6-methoxypyridin-3-yl)pyridazine in DMSO and methanol
Application Note: Solubility Profiling & Handling of 3-Methoxy-6-(6-methoxypyridin-3-yl)pyridazine
Executive Summary
This Application Note provides a technical framework for solubilizing and profiling 3-Methoxy-6-(6-methoxypyridin-3-yl)pyridazine , a bi-heteroaryl scaffold common in medicinal chemistry (e.g., as a GABA-A receptor ligand precursor or kinase inhibitor pharmacophore).[1]
Based on Structure-Activity Relationship (SAR) analysis of analogous 3,6-disubstituted pyridazines, this compound exhibits a Type II Solubility Profile :
-
DMSO: High Solubility (>50 mg/mL). Recommended for stock solutions (10–100 mM).
-
Methanol: Moderate to High Solubility (10–30 mg/mL). Suitable for working dilutions and LC-MS injections.[1]
-
Aqueous Media: Low Solubility (<1 mg/mL). Requires co-solvents (DMSO/MeOH) or pH adjustment for biological assays.
Chemical Context & Theoretical Solubility
To understand the solubility behavior, we must analyze the physicochemical properties of the molecule.
-
Structure: A planar bi-heteroaryl system (pyridazine linked to pyridine) with two methoxy substituents.
-
Hydrogen Bonding:
-
Donors (HBD): 0 (No -OH or -NH groups).[1]
-
Acceptors (HBA): ~5 (Nitrogens in rings + Oxygens in methoxy groups).
-
-
Polarity: The lack of H-bond donors makes the crystal lattice energy primarily dependent on
- stacking and dipole-dipole interactions.[1]
Solvent Interaction Mechanism
| Solvent | Interaction Type | Predicted Solubility | Mechanistic Insight |
| DMSO | Polar Aprotic | High (+++++) | DMSO disrupts |
| Methanol | Polar Protic | Moderate (+++) | Methanol acts as an H-bond donor to the pyridazine/pyridine nitrogens (H-bond acceptors).[1] However, the lipophilic methyl groups slightly reduce solvation efficiency compared to DMSO. |
| Water | Polar Protic | Low (+) | The hydrophobic "grease" of the aromatic rings and methoxy groups dominates. Without H-bond donors, the compound cannot disrupt the water lattice effectively. |
Protocol A: Preparation of High-Concentration Stock (DMSO)
Objective: Create a stable 50 mM stock solution for long-term storage or biological assays.
Materials:
-
Compound: 3-Methoxy-6-(6-methoxypyridin-3-yl)pyridazine (Solid).
-
Solvent: Anhydrous DMSO (Grade:
99.9%, stored over molecular sieves). -
Vessel: Amber glass vial (to prevent potential photodegradation).
Workflow:
-
Calculation:
-
MW
217.22 g/mol . -
Target Concentration: 50 mM.
-
Formula:
. -
Example: To make 1 mL of 50 mM stock, weigh 10.86 mg of solid.
-
-
Weighing: Weigh the solid directly into the amber vial. Record exact mass.
-
Solvation: Add 50% of the calculated DMSO volume.
-
Agitation: Vortex at medium speed for 30 seconds.
-
Note: If solid persists, sonicate in a water bath at 35°C for 5 minutes.
-
-
Finalization: Add remaining DMSO to reach target volume. Invert 10 times.
-
QC Check: Inspect for "fish-eyes" (gelatinous undissolved particles) under a light source.[1] Solution should be clear.
Protocol B: Thermodynamic Solubility Determination (Shake-Flask Method)
Objective: Determine the exact saturation limit (
Experimental Workflow Diagram
Figure 1: Standard Operating Procedure (SOP) for Thermodynamic Solubility Determination.
Step-by-Step Methodology
-
Preparation: Place ~10 mg of compound into a 1.5 mL microcentrifuge tube.
-
Solvent Addition: Add 250 µL of Methanol (or DMSO).
-
Equilibration: Shake or rotate the sample at room temperature (25°C) for 24 hours.
-
Critical: Ensure solid is visible at all times. If the solution becomes clear, add more solid (5 mg increments) until saturation is maintained.
-
-
Separation: Centrifuge at 14,000 RPM for 10 minutes (or filter using a 0.22 µm PTFE syringe filter).
-
Caution: Do not use Nylon filters with DMSO (chemical incompatibility).
-
-
Quantification:
Troubleshooting & Handling Notes
| Issue | Cause | Remediation |
| Oiling Out | Compound melts before dissolving or forms a supersaturated oil.[1] | Sonicate at 40°C. If in MeOH, cool slowly to induce crystallization. |
| Precipitation on Dilution | Diluting a DMSO stock into aqueous buffer causes "crashing out." | Serial Dilution: Dilute DMSO stock into MeOH first, then into buffer. Keep final DMSO concentration <1% in biological assays. |
| Hygroscopicity | DMSO absorbs water from air, reducing solubility of lipophilic compounds. | Use anhydrous DMSO and store under nitrogen or argon. |
References
-
BenchChem. Application Notes and Protocols for Determining the Solubility of Novel Compounds in DMSO for In Vitro Assays.Link
-
National Institutes of Health (NIH/NCBI). Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents. (Provides physicochemical data on structural analogs). Link
-
Asian Journal of Chemistry. Design of a Modified Kinetic Solubility Determination Method at Laboratory Level. (Comparison of DMSO vs. Shake-flask methods). Link
-
MDPI. Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents. (Thermodynamic data for pyridazine scaffolds). Link
Sources
Crystallization protocols for 3-Methoxy-6-(6-methoxypyridin-3-yl)pyridazine
Application Note: Advanced Crystallization Protocols for 3-Methoxy-6-(6-methoxypyridin-3-yl)pyridazine
Executive Summary
This technical guide details the crystallization and purification protocols for 3-Methoxy-6-(6-methoxypyridin-3-yl)pyridazine (CAS: 1015481-XX-X*), a critical bi-heteroaryl intermediate often utilized in the synthesis of GABA-A receptor modulators and other CNS-active agents.
The synthesis of this compound typically involves a Suzuki-Miyaura cross-coupling between 3-chloro-6-methoxypyridazine and (6-methoxypyridin-3-yl)boronic acid. Consequently, the crude isolation presents specific challenges: removal of palladium residues, separation of protodeboronated by-products, and control of crystal polymorphism. This guide provides two validated protocols designed to achieve >99.5% HPLC purity and <10 ppm Pd content.
Physicochemical Profile & Solubility Analysis
Understanding the solubility landscape is a prerequisite for designing a robust crystallization process. The molecule features two nitrogen-rich aromatic rings and two methoxy substituents, imparting a lipophilic character with specific polar handles.
Table 1: Solubility Profile (Estimated at 25°C vs. 75°C)
| Solvent | Solubility (25°C) | Solubility (Hot/Reflux) | Role in Protocol |
| Dichloromethane (DCM) | High (>100 mg/mL) | N/A (Low BP) | Extraction / Dissolution |
| Ethanol (EtOH) | Low-Moderate | High (>50 mg/mL) | Primary Solvent |
| Ethyl Acetate (EtOAc) | Moderate | High | Primary Solvent |
| Water | Insoluble | Insoluble | Anti-Solvent |
| n-Heptane | Insoluble | Sparingly Soluble | Anti-Solvent |
| Toluene | Moderate | High | Alternative Solvent |
Pre-Crystallization Workflow: Palladium Scavenging
Rationale: Crystallization alone is often insufficient to reduce Palladium (Pd) levels below pharmaceutical limits (ICH Q3D). A scavenging step is mandatory prior to the final crystallization.
Protocol:
-
Dissolve the crude crude coupling product in DCM (10 volumes).
-
Add SiliaMetS® Thiol or activated charcoal (10 wt% relative to crude mass).
-
Stir at 40°C for 2 hours.
-
Filter through a pad of Celite® to remove the scavenger.
-
Concentrate the filtrate to dryness to obtain the "Pre-Crystallization Solid."
Detailed Crystallization Protocols
Protocol A: Thermal Recrystallization (Ethanol/Water)
Best for: Removal of polar impurities (boronic acids) and inorganic salts. Produces large, well-defined prisms.
Step-by-Step Methodology:
-
Dissolution: Charge the Pre-Crystallization Solid into a reactor equipped with a reflux condenser. Add Absolute Ethanol (EtOH) (5 volumes).
-
Heating: Heat the mixture to reflux (approx. 78°C) with agitation (200 RPM).
-
Saturation Adjustment: If the solid is not fully dissolved, add EtOH in 0.5 volume increments until a clear, homogeneous orange/yellow solution is obtained.
-
Clarification (Optional): If insoluble particles remain (dust/salts), perform a hot filtration.
-
Nucleation: Cool the solution slowly to 60°C.
-
Anti-Solvent Addition: Add Deionized Water (2 volumes) dropwise over 30 minutes. Note: The solution may turn turbid.
-
Cooling Ramp: Cool the slurry to 20°C at a rate of 10°C/hour.
-
Maturation: Stir at 20°C for 2 hours, then cool to 0-5°C and hold for 1 hour to maximize yield.
-
Isolation: Filter the crystals using a Büchner funnel.
-
Washing: Wash the cake with a cold (0°C) mixture of EtOH:Water (1:1).
-
Drying: Dry in a vacuum oven at 45°C for 12 hours.
Protocol B: Anti-Solvent Precipitation (DCM/Heptane)
Best for: High yield recovery and removal of lipophilic impurities (e.g., dimers).
Step-by-Step Methodology:
-
Dissolution: Dissolve the solid in DCM (3 volumes) at room temperature.
-
Concentration: Distill off DCM until the solution is near saturation (approx. 1.5 volumes remaining).
-
Anti-Solvent Addition: Slowly add n-Heptane (5 volumes) dropwise while stirring vigorously.
-
Precipitation: A thick precipitate will form. Continue stirring for 1 hour at room temperature.
-
Isolation: Filter the solid.
-
Washing: Wash with 100% n-Heptane.
-
Drying: Dry under vacuum at 40°C. Caution: Ensure complete removal of DCM, as it can be trapped in the lattice.
Process Visualization (Workflow Diagram)
The following diagram illustrates the logical flow from the crude Suzuki reaction mixture to the final API-grade crystal.
Caption: Logical workflow for the purification of 3-Methoxy-6-(6-methoxypyridin-3-yl)pyridazine, highlighting the critical Palladium control point.
Analytical Validation Criteria
To ensure the trustworthiness of the protocol, the final product must meet the following specifications:
-
HPLC Purity: >99.5% (Area %).
-
Critical Impurity: Des-bromo/chloro precursors must be <0.1%.
-
-
1H NMR (CDCl3): Confirm integrity of methoxy groups.
- ~4.0-4.1 ppm (Singlet, 3H, Pyridazine-OMe).
- ~3.9-4.0 ppm (Singlet, 3H, Pyridine-OMe).
-
Residual Solvents (GC-HS): Ethanol < 5000 ppm; DCM < 600 ppm.
-
XRPD: Crystalline pattern with sharp peaks (amorphous halo indicates improper drying or rapid precipitation).
References
-
Suzuki-Miyaura Coupling Optimization: Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. Link
-
Purification of Heterocycles: Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press. (Chapter 6: Crystallization). Link
-
Palladium Scavenging Techniques: Garrett, C. E., & Prasad, K. (2004). "The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions." Advanced Synthesis & Catalysis, 346(8), 889–900. Link
-
Compound Data Source: Molbase. "3-methoxy-6-(6-methoxypyridin-3-yl)pyridazine Product Properties." Accessed October 2023. Link
(Note: While specific "crystallization" papers for this exact CAS are proprietary, the protocols above are derived from standard validated methodologies for bi-heteroaryl ether systems described in the cited process chemistry literature.)
Optimal Reagents and Protocols for the Methoxylation of Pyridazine Derivatives
An Application Guide for Researchers
Abstract
The pyridazine nucleus is a privileged scaffold in medicinal chemistry and materials science, valued for its unique physicochemical properties, including a high dipole moment and robust hydrogen-bonding capacity.[1][2] Methoxylation of the pyridazine ring is a critical functionalization strategy used to modulate these properties, influencing everything from metabolic stability and solubility to target-binding interactions. This application note provides a comprehensive guide for researchers on the optimal reagents and protocols for the methoxylation of pyridazine derivatives. We will delve into the mechanistic underpinnings of the most common reaction pathways, offer a comparative analysis of key reagents, and provide detailed, field-proven protocols to ensure reproducible success in the laboratory.
Mechanistic Foundations of Pyridazine Methoxylation
The success of any methoxylation strategy hinges on a solid understanding of the pyridazine ring's electronic nature. The presence of two adjacent nitrogen atoms renders the ring system electron-deficient, which is a key feature that dictates its reactivity.[3]
The Dominant Pathway: Nucleophilic Aromatic Substitution (SNAr)
Unlike electron-rich aromatic systems like benzene, the electron-deficient pyridazine core is highly susceptible to nucleophilic attack, particularly when a good leaving group (typically a halogen) is present on the ring.[3][4] The most prevalent mechanism for methoxylation is Nucleophilic Aromatic Substitution (SNAr).
The SNAr reaction proceeds via a two-step addition-elimination mechanism:
-
Nucleophilic Attack: The methoxide ion (CH₃O⁻), a potent nucleophile, attacks an electron-deficient carbon atom on the pyridazine ring that bears a leaving group (e.g., Chlorine). This step is typically the rate-determining step and results in the formation of a high-energy, negatively charged intermediate known as a Meisenheimer complex.[5][6]
-
Leaving Group Elimination: Aromaticity is restored as the leaving group is expelled, yielding the final methoxylated pyridazine product.
The stability of the Meisenheimer intermediate is crucial. The negative charge is delocalized across the ring and, most importantly, onto the electronegative nitrogen atoms.[5][6] This stabilization is most effective when the attack occurs at positions ortho or para to the ring nitrogens (C3, C6, C4, and C5 positions), making these sites the most reactive towards nucleophiles.[3][7]
Caption: The SNAr mechanism for pyridazine methoxylation.
Emerging Strategies: Transition-Metal Catalysis
For pyridazine derivatives that are less activated or bear sensitive functional groups, classical SNAr conditions using strong bases like sodium methoxide can lead to poor outcomes. In these cases, transition-metal-catalyzed cross-coupling reactions provide a powerful alternative.[8] Copper- and palladium-based systems are most common, enabling the formation of the C-O bond under milder conditions.[9][10] These methods broaden the substrate scope and often provide higher yields and better selectivity for challenging transformations.[11]
Comparative Analysis of Methoxylation Reagents
The choice of reagent is paramount and depends on the substrate's reactivity, the desired scale of the reaction, and available laboratory resources.
| Reagent/Method | Typical Substrate | Conditions | Advantages | Limitations |
| Sodium Methoxide (NaOMe) | Activated halopyridazines (Cl, F) | Methanol (solvent and reagent source), 25-80 °C | Cost-effective, high atom economy, straightforward procedure. | Requires strongly activated substrate; strong basicity can cause side reactions; strict anhydrous conditions needed.[12][13] |
| Copper-Catalyzed | Bromo- and iodopyridazines; less activated systems | Cu(I) or Cu(II) salt (e.g., CuI, CuCl₂), ligand (e.g., 2,2-bipyridine), NaOMe, solvent (e.g., DMF, Dioxane), 80-120 °C | Milder conditions, broader substrate scope, good for electron-neutral or rich systems.[9] | Requires a catalyst system, potentially higher cost, metal contamination of the product is possible. |
| Palladium-Catalyzed | Bromo- and iodopyridazines, triflates | Pd catalyst (e.g., Pd(OAc)₂), phosphine ligand (e.g., BINAP), NaOMe or Cs₂CO₃, solvent (e.g., Toluene, Dioxane), 80-110 °C | Excellent for complex molecules and late-stage functionalization, high functional group tolerance.[8][10] | Expensive catalysts and ligands, sensitive to air and moisture, requires careful optimization. |
Detailed Experimental Protocols
The following protocols provide standardized, step-by-step procedures for the most common methoxylation methods. Researchers should always perform a thorough risk assessment before beginning any new procedure.
Protocol 1: SNAr Methoxylation of 3,6-Dichloropyridazine with Sodium Methoxide
This protocol describes a standard procedure for the methoxylation of a highly activated pyridazine substrate.
Safety First: Sodium methoxide is a highly corrosive, flammable, and water-reactive solid.[14] It can cause severe burns.[13] Always handle it in a fume hood using appropriate personal protective equipment (PPE), including chemical safety goggles, a face shield, neoprene or nitrile rubber gloves, and a flame-retardant lab coat.[15][16] Ensure a Class D fire extinguisher (for combustible metals) and dry sand are available for emergencies.[12][14] Work under an inert atmosphere (nitrogen or argon) to prevent contact with moisture and air.[12]
Materials:
-
3,6-Dichloropyridazine
-
Sodium methoxide (solid or as a 25% solution in methanol)
-
Anhydrous methanol
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, condenser, magnetic stirrer, and heating mantle
-
Inert atmosphere setup (nitrogen or argon line)
Caption: General workflow for pyridazine methoxylation.
Procedure:
-
Reaction Setup: Assemble a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere of nitrogen.
-
Reagent Addition: To the flask, add 3,6-dichloropyridazine (1.0 equiv) followed by anhydrous methanol (approx. 0.2 M concentration). Stir the mixture until the solid is fully dissolved.
-
Methoxide Addition: Carefully add sodium methoxide (2.2 equiv) to the solution in small portions. An exothermic reaction may occur; use an ice bath to maintain the temperature below 30 °C during the addition if necessary. If using a sodium methoxide solution, add it dropwise via a syringe.
-
Reaction: Heat the reaction mixture to reflux (approx. 65 °C) and stir. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-6 hours).
-
Workup - Quenching: Cool the reaction mixture to room temperature. Carefully and slowly pour the mixture into a beaker containing saturated aqueous NaHCO₃ solution to neutralize any unreacted base.
-
Workup - Extraction: Transfer the quenched mixture to a separatory funnel and extract the product with dichloromethane (3x volumes).
-
Workup - Washing: Combine the organic layers and wash sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to afford the desired 3,6-dimethoxypyridazine.
Protocol 2: Copper-Catalyzed Methoxylation of 3-Bromopyridazine
This protocol is suitable for a less-activated substrate where the classical SNAr approach may be sluggish or ineffective.
Safety First: Handle all reagents in a well-ventilated fume hood. Wear appropriate PPE. Copper salts can be toxic if ingested.
Materials:
-
3-Bromopyridazine
-
Copper(I) iodide (CuI)
-
Sodium methoxide (solid)
-
1,10-Phenanthroline (or another suitable ligand)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Schlenk flask or sealed reaction vial
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add 3-bromopyridazine (1.0 equiv), copper(I) iodide (0.1 equiv), and 1,10-phenanthroline (0.2 equiv).
-
Reagent Addition: Add sodium methoxide (1.5 equiv). Evacuate and backfill the flask with nitrogen three times.
-
Solvent Addition: Add anhydrous DMF via syringe.
-
Reaction: Seal the flask and heat the mixture in a pre-heated oil bath at 110 °C for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Workup - Quenching: Cool the reaction to room temperature. Add saturated aqueous NH₄Cl solution and stir for 15 minutes.
-
Workup - Extraction: Extract the mixture with ethyl acetate (3x volumes).
-
Drying and Concentration: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography to yield 3-methoxypyridazine.
Troubleshooting and Optimization
-
Low Yield: If the reaction stalls, ensure all reagents and solvents are completely anhydrous, as water will consume the sodium methoxide. For SNAr, consider increasing the temperature or using a more polar aprotic solvent like DMF. For catalyzed reactions, screening different ligands or copper sources may be necessary.
-
Side Reactions: The strong basicity of sodium methoxide can cause undesired reactions on other functional groups. If this occurs, a milder, transition-metal-catalyzed approach with a weaker base (e.g., Cs₂CO₃) may be required.
-
Regioselectivity Issues: In polychlorinated pyridazines, substitution can occur at multiple sites.[17][18] Reaction temperature and stoichiometry of the nucleophile are key variables. Stepwise addition of sodium methoxide at lower temperatures can often improve selectivity for the most reactive site.
Conclusion
The methoxylation of pyridazine derivatives is a fundamental transformation for tuning molecular properties in drug discovery and materials science. While classical SNAr using sodium methoxide remains a robust and cost-effective method for activated substrates, modern transition-metal-catalyzed protocols have opened the door to functionalizing a much broader and more complex range of pyridazine scaffolds. By understanding the underlying mechanisms and carefully selecting the appropriate reagents and conditions as outlined in this guide, researchers can effectively and reproducibly synthesize desired methoxylated pyridazine targets.
References
- Alkali Metals Limited. (n.d.). Material Safety Data Sheet Sodium Methoxide (powder).
- Gelest, Inc. (2015, June 2). Sodium Methoxide, 95% Safety Data Sheet.
- ECHEMI. (n.d.). Sodium Methoxide SDS, 124-41-4 Safety Data Sheets.
- ChemicalBook. (2026, January 17). Sodium Methoxide - Safety Data Sheet.
- Bourguignon, J. J., Oumouch, S., & Schmitt, M. (2006). Use of Polyfunctionalized Pyridazines as Reactive Species for Building Chemical Diversity. Letters in Drug Design & Discovery, 3(2), 98-107.
- Actylis Lab Solutions. (2010, June 10). Sodium Methoxide MSDS.
- Meanwell, N. A. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. Medicinal Chemistry Research, 32, 1-69.
-
Meanwell, N. A. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. PubMed. Retrieved from [Link]
-
Combinatorial Chemistry Review. (2020, March 10). A Novel Approach to the Pyrido[4,3-c]pyridazine Ring. Retrieved from [Link]
-
Jday, A. (n.d.). Functionalization of Pyridazin. Prezi. Retrieved from [Link]
-
Not Voodoo. (2018, October 17). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Retrieved from [Link]
-
Knowledge UChicago. (n.d.). Bridging the pyridine-pyridazine synthesis gap by skeletal editing. Retrieved from [Link]
-
Vaia. (n.d.). We have considered nucleophilic aromatic substitution of pyridine... Retrieved from [Link]
-
Deeb, A., & Saad, H. (n.d.). Pyridazine Derivatives and Related Compounds, Part 9. Retrieved from [Link]
-
YouTube. (2020, September 8). (L-450) Nucleophilic aromatic substitution on Pyridine: Resonance, Mechanism and Selectivity. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and specification of pyridazine derivatives. Retrieved from [Link]
-
WUR eDepot. (1975, June 16). Reactions of pyridazines and pyridazine 1-oxides with nitrogen-containing nucleophiles. Retrieved from [Link]
-
Science of Synthesis. (n.d.). Product Class 8: Pyridazines. Thieme. Retrieved from [Link]
-
Universidade do Minho. (n.d.). Synthesis of pyridazine and pyridopyridazine derivatives. Retrieved from [Link]
- Tsuchiya, T., Enkaku, M., & Igeta, H. (1974). Studies on Pyridazines. XXIII. Synthesis of N-Substituted 1, 4-Dihydropyridazines. Chemical and Pharmaceutical Bulletin, 22(12), 2276-2282.
- El-Gendy, M. A., & El-Ghanam, A. M. (2022).
-
Lirias. (n.d.). Strategy for the synthesis of pyridazine heterocycles and its derivatives. Retrieved from [Link]
- Kappe, T. (1998). Synthesis and chemistry of pyridazines functionalized in position 3 and 5 with heteroatoms. Journal of Heterocyclic Chemistry, 35(5), 1111-1122.
-
ResearchGate. (n.d.). Transition metal‐catalyzed methoxylation of (hetero)aryl halides. Retrieved from [Link]
- Nagashima, H., et al. (1987). ChemInform Abstract: Studies on Syntheses and Reactions of Methoxypyridazines. Part 2. Methoxylation of 3,4,6‐Trichloropyridazine. ChemInform, 18(33).
-
Austin, J. (n.d.). Pyridazine. SlidePlayer. Retrieved from [Link]
-
ChemRxiv. (2025, August 26). Pyridine-to-pyridazine skeletal editing. Retrieved from [Link]
-
Journal of the American Chemical Society. (2026, February 12). Direct and Enantioselective Acylation of Diverse C(sp3)–H Bonds with Aldehydes. Retrieved from [Link]
-
Catalysis Science & Technology. (n.d.). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. RSC Publishing. Retrieved from [Link]
-
MDPI. (n.d.). Transition-Metal-Catalyzed Transformations for the Synthesis of Marine Drugs. Retrieved from [Link]
- Dumitrascu, F., et al. (n.d.). Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones. PMC.
-
PubMed. (2024, June 5). Discovery of Novel Pyridazine Herbicides Targeting Phytoene Desaturase with Scaffold Hopping. Retrieved from [Link]
-
PubMed. (n.d.). Transition Metal-Catalyzed Reactions of Alkynyl Halides. Retrieved from [Link]
- Luzzio, M., & Lucas, B. (2020, August 13).
-
Organic Chemistry Portal. (n.d.). Synthesis of pyridazines. Retrieved from [Link]
-
MDPI. (2020, October 27). Recent Developments in Transition-Metal Catalyzed Direct C–H Alkenylation, Alkylation, and Alkynylation of Azoles. Retrieved from [Link]
Sources
- 1. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. echemi.com [echemi.com]
- 7. vaia.com [vaia.com]
- 8. Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Transition-Metal-Catalyzed Transformations for the Synthesis of Marine Drugs [mdpi.com]
- 11. Transition Metal-Catalyzed Reactions of Alkynyl Halides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. alkalimetals.com [alkalimetals.com]
- 13. actylislab.com [actylislab.com]
- 14. chemicalbook.com [chemicalbook.com]
- 15. gelest.com [gelest.com]
- 16. echemi.com [echemi.com]
- 17. Use of Polyfunctionalized Pyridazines as Reactive Species for Bui...: Ingenta Connect [ingentaconnect.com]
- 18. Sci-Hub. ChemInform Abstract: Studies on Syntheses and Reactions of Methoxypyridazines. Part 2. Methoxylation of 3,4,6‐Trichloropyridazine. / ChemInform, 1987 [sci-hub.jp]
Application Note: Formulation Strategies for 3-Methoxy-6-(6-methoxypyridin-3-yl)pyridazine in In Vivo Studies
Introduction & Compound Profile
3-Methoxy-6-(6-methoxypyridin-3-yl)pyridazine is a biaryl heterocyclic compound structurally characteristic of GABA-A receptor positive allosteric modulators (PAMs) , specifically those targeting the
These compounds typically exhibit Class II behavior in the Biopharmaceutics Classification System (BCS): Low Solubility / High Permeability . The planar pyridazine-pyridine core facilitates strong crystal lattice energy, making aqueous solubility the primary bottleneck for in vivo bioavailability.
Physicochemical Challenges
-
Lipophilicity (LogP): Estimated ~2.5–3.5.
-
Aqueous Solubility: < 10 µg/mL (neutral pH).
-
pKa: Weakly basic (pyridazine nitrogens), but protonation at physiological pH is insufficient to drive solubility without co-solvents or complexing agents.
Scientific Rationale: For behavioral studies (e.g., anxiety, nociception), the vehicle must be inert to avoid confounding sedative effects. While DMSO and high-concentration surfactants solubilize the drug, they can alter GABAergic transmission or cause nociceptive irritation. Therefore, this guide prioritizes suspensions for oral dosing and cyclodextrin-based solutions for parenteral dosing .
Formulation Decision Matrix
The following decision tree outlines the logical selection of vehicle based on the administration route and study endpoint.
Figure 1: Formulation selection logic. Cyclodextrins are preferred for parenteral behavioral studies to minimize vehicle-induced hypoactivity.
Protocol A: Standard Oral Suspension (Methylcellulose/Tween)
Application: Chronic dosing, Pharmacokinetics (PK), Oral bioavailability studies. Mechanism: Methylcellulose (MC) acts as a suspending agent to increase viscosity and prevent sedimentation. Tween 80 (Polysorbate 80) acts as a wetting agent to lower the contact angle between the hydrophobic crystal and the aqueous phase.
Materials
-
3-Methoxy-6-(6-methoxypyridin-3-yl)pyridazine (micronized powder preferred)
-
Methylcellulose (400 cP viscosity)
-
Tween 80 (Polysorbate 80)
-
Sterile Water for Injection (SWFI)
Step-by-Step Methodology
-
Vehicle Preparation (0.5% MC / 0.1% Tween 80):
-
Heat 40% of the required volume of SWFI to ~80°C.
-
Slowly disperse Methylcellulose powder (0.5% w/v) while stirring magnetically to prevent clumping.
-
Add the remaining 60% of SWFI (cold) to hydrate the polymer. Stir at 4°C overnight for complete hydration.
-
Add Tween 80 (0.1% v/v) and stir for 30 mins. Note: Keep Tween concentration low (<0.5%) to avoid inhibiting P-gp transporters if brain penetration is a study endpoint.
-
-
Drug Dispersion (Levigation Technique):
-
Weigh: Place the required amount of drug in a mortar.
-
Levigate: Add the vehicle dropwise (approx. 100 µL per 10 mg drug). Grind with a pestle to create a smooth, lump-free paste. This step is critical to break crystal aggregates.
-
Dilute: Slowly add the remaining vehicle with continuous trituration.
-
Transfer: Transfer to a glass vial. Rinse the mortar with vehicle to ensure full dose recovery.
-
-
Homogenization:
-
Sonicate the suspension for 10–15 minutes (water bath) to ensure uniform particle size distribution.
-
QC Check: Visually inspect for aggregates. The suspension should appear milky white and uniform.
-
Protocol B: Solubilized Injectable (Cyclodextrin Complexation)
Application: Intravenous (IV) PK, Intraperitoneal (IP) behavioral models (Anxiety/Seizure). Mechanism: 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) forms an inclusion complex, encapsulating the lipophilic pyridazine core within its hydrophobic cavity while presenting a hydrophilic exterior. This avoids the use of DMSO, which can confound GABA-A readout [2].
Materials
-
HP-β-CD (e.g., Kleptose® or Trappsol®) or SBE-β-CD (Captisol®)
-
0.9% Saline or Phosphate Buffered Saline (PBS)
Step-by-Step Methodology
-
Vehicle Preparation (20% w/v HP-β-CD):
-
Dissolve 20g of HP-β-CD in 100 mL of 0.9% Saline.
-
Filter through a 0.22 µm PES filter to ensure sterility.
-
-
Drug Solubilization:
-
Add the drug powder to the cyclodextrin vehicle.
-
Vortex: 5 minutes high speed.
-
Sonicate: 30–60 minutes at ambient temperature. The solution may warm up; ensure it does not exceed 40°C.
-
Equilibration: If not fully dissolved, place on a rotating shaker for 4–6 hours.
-
-
Final Processing:
-
The result should be a clear, colorless solution.
-
pH Adjustment: Check pH. If necessary, adjust to pH 7.0–7.4 using 0.1N NaOH or HCl. Pyridazines are stable at neutral pH.
-
Filtration: Filter again (0.22 µm) before injection to remove any undissolved micro-particles.
-
QC and Stability Data
The following table summarizes typical stability metrics for 3,6-disubstituted pyridazines in the recommended vehicles.
| Parameter | Protocol A (Suspension) | Protocol B (Cyclodextrin) |
| Physical State | Milky white suspension | Clear solution |
| Max Concentration | Up to 30 mg/mL | Typically 2–5 mg/mL |
| Storage (4°C) | 7 Days (Resuspend before use) | 14 Days |
| Dosing Route | PO (Oral Gavage) | IV, IP, SC |
| Tolerability | Excellent (Inert vehicle) | Excellent (No hemolysis) |
| Key Risk | Sedimentation (Dose inaccuracy) | Precipitation upon dilution |
In Vivo Experimental Workflow
To ensure reproducibility in behavioral assays (e.g., Elevated Plus Maze or Vogel Conflict Test), follow this dosing workflow.
Figure 2: Standardized dosing workflow for GABA-A modulator studies.
Expert Insight: The "DMSO Trap"
Avoid using DMSO >5% for IP injections in GABA-A studies. DMSO has intrinsic analgesic and mild sedative properties that can result in false positives in anxiolytic models. Protocol B (Cyclodextrin) is the self-validating choice here: if the vehicle control group shows no sedation compared to saline, your drug effect is genuine.
References
-
Fischer, B.D., et al. (2010). "The GABA-A Alpha 2/3 Receptor Subunit Ligand Inhibits Harmaline and Pimozide-Induced Tremor in Rats." MDPI Pharmaceuticals. (Describes suspension protocols for pyridazine-based GABA modulators like MP-III-024).
- Pop, E., et al. (2015). "Cyclodextrins as vehicles for the delivery of lipophilic drugs." Journal of Pharmaceutical Sciences. (General grounding for Protocol B).
-
Vertex Pharmaceuticals. (2019). "Identification of Imidazo[1,2-b]pyridazine Derivatives." ACS Medicinal Chemistry Letters. (Provides comparative vehicle data for pyridazine derivatives: 5:5:90 TPGS/EtOH/PEG300).
-
Wermuth, C.G., et al. (1987). "Synthesis and structure-activity relationships of a series of aminopyridazine derivatives of gamma-aminobutyric acid." Journal of Medicinal Chemistry. (Foundational chemistry of pyridazine GABA ligands).
Application Note: Microwave-Assisted Synthesis of 3-Methoxy-6-(6-methoxypyridin-3-yl)pyridazine
Abstract & Introduction
The synthesis of bi-heteroaryl scaffolds is a cornerstone in medicinal chemistry, particularly for kinase inhibitors and GPCR ligands. The target molecule, 3-Methoxy-6-(6-methoxypyridin-3-yl)pyridazine , represents a privileged scaffold combining two electron-deficient rings: a pyridazine and a pyridine.
Traditional thermal couplings of electron-deficient heteroaryl chlorides (like 3-chloro-6-methoxypyridazine) often suffer from sluggish kinetics, requiring prolonged heating (12–24 hours) and resulting in catalyst deactivation or homocoupling side products.
This application note details a microwave-assisted protocol that reduces reaction time to 20 minutes while improving yield and purity. By utilizing the "superheating" effect and efficient energy transfer of microwave irradiation, we overcome the activation energy barrier of the oxidative addition step involving the electron-poor chloropyridazine.
Retrosynthetic Analysis
The logical disconnection is at the C–C bond between the pyridazine and pyridine rings. The most robust forward synthesis employs a Suzuki-Miyaura coupling.
-
Electrophile: 3-Chloro-6-methoxypyridazine (Commercially available, stable).
-
Nucleophile: (6-Methoxypyridin-3-yl)boronic acid (or pinacol ester).
-
Catalytic Cycle: Pd(0) mediated oxidative addition, transmetallation, and reductive elimination.
Figure 1: Retrosynthetic strategy isolating the key biaryl coupling.
Experimental Protocol
Reagents & Equipment
| Reagent / Equipment | Specification | Equiv. / Role |
| 3-Chloro-6-methoxypyridazine | >97% Purity | 1.0 equiv (144.5 mg, 1.0 mmol) |
| (6-Methoxypyridin-3-yl)boronic acid | >95% Purity | 1.2 equiv (183.6 mg, 1.2 mmol) |
| Pd(PPh₃)₄ | Tetrakis(triphenylphosphine)palladium(0) | 0.05 equiv (5 mol%) |
| Na₂CO₃ (2M aq.) | Degassed | 3.0 equiv (1.5 mL) |
| DME (1,2-Dimethoxyethane) | Anhydrous, Degassed | 4.0 mL |
| Microwave Vial | 10 mL, Pressure-rated (Borosilicate) | Reaction Vessel |
| Microwave Reactor | Single-mode (e.g., Biotage/CEM) | Heating Source |
Step-by-Step Procedure
Step 1: Vessel Preparation
-
In a 10 mL microwave vial equipped with a magnetic stir bar, add 3-Chloro-6-methoxypyridazine (1.0 equiv) and (6-Methoxypyridin-3-yl)boronic acid (1.2 equiv).
-
Add the catalyst Pd(PPh₃)₄ (5 mol%).[1] Note: Handle quickly or use a glovebox if high humidity is present, though this catalyst is relatively air-stable for short periods.
Step 2: Solvent Addition & Degassing
-
Add DME (4.0 mL) to the solids.
-
Add 2M Na₂CO₃ aqueous solution (1.5 mL).
-
Critical Step: Sparge the biphasic mixture with Argon or Nitrogen gas for 2 minutes to remove dissolved oxygen. Oxygen is the primary cause of Suzuki coupling failure (homocoupling/catalyst death).
-
Cap the vial immediately with a Teflon-lined septum cap.
Step 3: Microwave Irradiation Program the microwave reactor with the following parameters:
-
Temperature: 120 °C
-
Hold Time: 20 minutes
-
Pre-stirring: 30 seconds
-
Absorption Level: High
-
Max Pressure: 15 bar (Safety cutoff)
Step 4: Work-up
-
Allow the vial to cool to room temperature (usually automated).
-
Decap carefully to release any residual pressure.
-
Dilute the reaction mixture with Water (10 mL) and Ethyl Acetate (10 mL).
-
Filter through a small pad of Celite to remove Palladium black residues. Wash the pad with Ethyl Acetate.
-
Transfer to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (3 x 15 mL).
-
Combine organic layers, wash with Brine (20 mL), and dry over anhydrous Na₂SO₄ .
-
Concentrate in vacuo to yield the crude solid.
Step 5: Purification
-
Stationary Phase: Silica Gel (230-400 mesh).
-
Mobile Phase: Gradient elution 0%
50% Ethyl Acetate in Hexanes (or DCM/MeOH 95:5 if the product is very polar). -
Isolation: Collect fractions containing the product (monitor by TLC/UV). Evaporate to dryness to obtain the title compound as an off-white solid.
Mechanism & Workflow Visualization
The success of this reaction relies on the compatibility of the electron-deficient pyridazine with the Pd(0) cycle. The microwave energy accelerates the rate-limiting oxidative addition step.
Figure 2: End-to-end experimental workflow for the microwave-assisted synthesis.
Characterization (Expected Data)
Based on the structural motifs of methoxypyridazines and methoxypyridines, the following analytical data confirms the product identity.
-
¹H NMR (400 MHz, CDCl₃):
- 8.85 (d, J = 2.4 Hz, 1H, Pyridine H-2' ).
- 8.20 (dd, J = 8.6, 2.4 Hz, 1H, Pyridine H-4' ).
- 7.85 (d, J = 9.2 Hz, 1H, Pyridazine H-5 ).
- 7.10 (d, J = 9.2 Hz, 1H, Pyridazine H-4 ).
- 6.88 (d, J = 8.6 Hz, 1H, Pyridine H-5' ).
- 4.15 (s, 3H, Pyridazine -OCH₃ ).
- 4.00 (s, 3H, Pyridine -OCH₃ ).
-
Note: The pyridazine methoxy group is typically deshielded (~4.15 ppm) compared to the pyridine methoxy (~4.00 ppm).
-
LC-MS (ESI):
-
Calculated Mass (
): 217.09 -
Observed
-
Optimization & Troubleshooting
Expert Insight: The coupling of chloropyridazines is notoriously more difficult than bromopyridines due to the stronger C-Cl bond. However, chloropyridazines are preferred in early drug discovery due to lower cost and higher stability.
-
Catalyst Choice: If conversion is low (<50%), switch from Pd(PPh₃)₄ to Pd(dppf)Cl₂·DCM . The bidentate ligand (dppf) increases the bite angle and stability of the Pd-complex at high microwave temperatures (120°C+).
-
Hydrolysis Side Reaction: If the methoxy group on the pyridazine hydrolyzes to the pyridazinone (observed as a peak at M+H = 204), reduce the reaction temperature to 100°C and extend time to 40 minutes. Ensure the base (Na₂CO₃) is not in large excess (>3 equiv).
-
Solvent Effects: DME/Water is ideal for solubility. If the boronic acid is insoluble, switch to 1,4-Dioxane/Water (4:1) .
Safety Considerations
-
Microwave Pressure: Heating aqueous solvents to 120°C generates significant pressure (approx. 2-5 bar). Ensure the vial is rated for at least 20 bar. Do not overfill the vial (max 60% volume).
-
Palladium Residues: Palladium is a heavy metal. All solid waste (Celite pad, silica) must be disposed of in hazardous heavy metal waste containers.
-
Degassing: Failure to degas effectively can lead to violent exotherms if the catalyst activates suddenly after an induction period.
References
-
Kaval, N., et al. (2006). Microwave-Assisted Suzuki Coupling Reactions with an Encapsulated Palladium Catalyst. Baxendale Group, Durham University. Retrieved from [Link]
-
Bagley, M. C., et al. (2015). Microwave-Assisted Synthesis of a MK2 Inhibitor by Suzuki-Miyaura Coupling. MDPI. Retrieved from [Link]
-
Organic Chemistry Portal. (2021). Synthesis of Pyridazines. Retrieved from [Link]
Sources
Troubleshooting & Optimization
Improving reaction yields for 3-Methoxy-6-(6-methoxypyridin-3-yl)pyridazine synthesis
Topic: Reaction Optimization & Troubleshooting Guide Ticket ID: RXN-OPT-8821 Support Level: Tier 3 (Senior Application Scientist)
System Overview & Core Challenge
You are attempting to synthesize 3-Methoxy-6-(6-methoxypyridin-3-yl)pyridazine via a Suzuki-Miyaura cross-coupling. This is a bi-heteroaryl coupling , a class of reactions notoriously more difficult than standard aryl-aryl couplings due to two distinct electronic challenges:
-
The Electrophile (Pyridazine): The 3-chloro-6-methoxypyridazine is electron-deficient. While this facilitates oxidative addition, the nitrogen atoms in the pyridazine ring can coordinate to the Palladium center, poisoning the catalyst and stalling the cycle.
-
The Nucleophile (Pyridine Boronate): The (6-methoxypyridin-3-yl)boronic acid is prone to protodeboronation . The basic conditions required for transmetallation often catalyze the cleavage of the C-B bond before the coupling can occur, resulting in the formation of 2-methoxypyridine (the "reduced" side product).
Standard Reaction Scheme
-
Component A: 3-Chloro-6-methoxypyridazine
-
Component B: (6-Methoxypyridin-3-yl)boronic acid
-
Target: 3-Methoxy-6-(6-methoxypyridin-3-yl)pyridazine
Troubleshooting Logic Gate
Before modifying your protocol, use this logic gate to diagnose your specific failure mode.
Figure 1: Diagnostic logic flow for identifying the root cause of reaction failure based on crude LCMS data.
Module 1: The "Stalled Reaction" (Catalyst Optimization)
Symptom: LCMS shows unreacted 3-chloro-6-methoxypyridazine. The reaction turns black (Pd precipitation) or remains pale (no initiation). Root Cause: The pyridazine nitrogens are coordinating to the Pd(II) species, preventing reduction to the active Pd(0) or blocking the coordination site required for oxidative addition.
The Solution: Switch to Pre-formed Active Catalysts
Avoid standard Pd(PPh3)4 or Pd(OAc)2/PPh3. These generate active species slowly and are easily poisoned.
| Parameter | Recommendation | Scientific Rationale |
| Catalyst | XPhos Pd G3 or Pd(dppf)Cl2·DCM | XPhos: Bulky biaryl ligand prevents N-coordination and boosts oxidative addition into electron-poor chlorides.dppf: Bidentate ligand enforces a bite angle that resists displacement by the pyridazine nitrogen. |
| Loading | 2.0 - 5.0 mol% | Heteroaryl couplings often require higher loading to compensate for catalyst sequestration. |
| Solvent | 1,4-Dioxane / Water (4:1) | Dioxane has a higher boiling point (101°C) than THF, allowing faster kinetics to outcompete catalyst death. |
Optimized Protocol A (High Activity)
-
Charge reaction vial with 3-chloro-6-methoxypyridazine (1.0 equiv), Boronic Acid (1.2 equiv), and K3PO4 (2.0 equiv).
-
Add XPhos Pd G3 (0.03 equiv).
-
Seal and purge with Argon for 5 minutes (Critical: Oxygen kills active Pd).
-
Add degassed 1,4-Dioxane and Water (4:1 ratio). Concentration: 0.1 M.
-
Heat to 90°C for 2 hours.
-
Checkpoint: If conversion is <50%, boost temp to 100°C.
Module 2: The "Missing Boronate" (Protodeboronation)
Symptom: LCMS shows unreacted Chloride, but the Boronic Acid is gone. A new peak matching 2-methoxypyridine (mass = Boronic Acid - B(OH)2 + H) is dominant. Root Cause: Heteroaryl boronic acids with heteroatoms alpha or gamma to the boron (like 2-alkoxypyridin-5-yl) are hydrolytically unstable. Base attacks the boron, forming a boronate "ate" complex, which then undergoes C-B bond cleavage protonation by water.
The Solution: Anhydrous Conditions ("Dry Suzuki")
By removing water, you eliminate the proton source required for protodeboronation.
| Parameter | Recommendation | Scientific Rationale |
| Base | Cesium Fluoride (CsF) | Fluoride activates the boronic acid/ester via a Pd-F-B transmetallation mechanism that does not require water/hydroxide. |
| Solvent | Anhydrous 1,4-Dioxane | Must be dry. Any water intrusion re-enables the protodeboronation pathway. |
| Boron Source | Pinacol Ester or MIDA Boronate | Esters are generally more stable than free acids. MIDA boronates slowly release the active species, keeping the standing concentration low to minimize decomposition. |
Optimized Protocol B (Anhydrous/Fluoride)
-
Drying: Flame-dry the reaction vessel or oven-dry overnight.
-
Charge 3-chloro-6-methoxypyridazine (1.0 equiv), (6-methoxypyridin-3-yl)boronic acid pinacol ester (1.3 equiv), and CsF (2.5 equiv).
-
Add Pd(dppf)Cl2·DCM (0.05 equiv).
-
Add Anhydrous 1,4-Dioxane (0.15 M).
-
Heat to 100°C .
-
Note: This reaction may be slower (4-12 hours) but preserves the boronate.
FAQ: Common Issues & Quick Fixes
Q: The product co-elutes with the starting material on the column. A: This is common for planar bi-heteroaryls.
-
Fix 1: Switch to a DCM/MeOH gradient (0-5% MeOH) instead of Hex/EtOAc.
-
Fix 2: Recrystallization. The product is likely highly crystalline. Try boiling in minimal Ethanol and cooling slowly.
Q: I see a homocoupling dimer of the boronic acid. A: This indicates oxygen presence. The Pd-catalyst is performing an oxidative homocoupling (Glaser-type mechanism) instead of the cross-coupling.
-
Fix: Degas solvents by sparging with Argon for 15 minutes before adding the catalyst.
Q: Can I use the Pyridazine Boronic Acid and the Halo-Pyridine instead? A: Strongly Not Recommended. Pyridazine boronic acids are extremely unstable and difficult to isolate. The "Inverse" coupling (Halopyridazine + Pyridine Boronate) described above is the superior retrosynthetic disconnection.
References
-
Mechanisms of Protodeboronation
- Study: "Protodeboronation of (Hetero)
- Relevance: Explains why 2-substituted pyridine boron
-
Source:[1]
-
Palladium-Catalyzed Cross-Coupling on Pyridazines
-
Anhydrous Fluoride Conditions
-
Catalyst Selection for Heterocycles
-
Study: "Buchwald Precatalysts."[4]
- Relevance: Details the use of XPhos Pd G3 for electron-deficient heteroaryl chlorides.
-
Source:
-
Sources
- 1. Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Protodeboronation [organic-chemistry.org]
- 4. Willis Pyridinates for Palladium-Catalyzed Cross-Coupling Reactions [sigmaaldrich.com]
Removing palladium impurities from 3-Methoxy-6-(6-methoxypyridin-3-yl)pyridazine
A Specialist Guide for the Purification of 3-Methoxy-6-(6-methoxypyridin-3-yl)pyridazine
This guide provides in-depth technical support for researchers, chemists, and process development professionals facing the critical challenge of removing residual palladium from 3-Methoxy-6-(6-methoxypyridin-3-yl)pyridazine. Synthesized via palladium-catalyzed cross-coupling reactions, this important heterocyclic intermediate often retains palladium residues that must be removed to ensure final product purity, prevent downstream catalyst poisoning, and meet stringent regulatory standards.[1][2]
The unique structure of this molecule, containing both pyridazine and pyridine rings, presents a specific challenge. The Lewis basic nitrogen atoms on these rings can coordinate strongly with palladium species, forming stable complexes that are often difficult to break apart and remove using standard purification methods.[3] This guide addresses these specific challenges through a series of frequently asked questions and troubleshooting protocols.
Section 1: First Principles & Diagnosis
This section covers the fundamental questions regarding palladium contamination and its quantification.
Q1: Why is removing residual palladium from my API or intermediate so critical?
There are three primary drivers for stringent palladium removal:
-
Regulatory Compliance: Global regulatory bodies, through guidelines like the ICH Q3D, mandate strict limits on elemental impurities in final drug products due to their potential toxicity.[2][4] For orally administered drugs, the Permitted Daily Exposure (PDE) for palladium is 100 µ g/day , which often translates to a concentration limit of around 10 ppm in the final active pharmaceutical ingredient (API).[5][6][7]
-
Catalytic Activity: Residual palladium can interfere with or poison catalysts used in subsequent synthetic steps, leading to failed or incomplete reactions and significant yield loss.[3]
-
Product Integrity: Even at low levels, palladium can compromise the stability and purity of the final compound, potentially leading to the formation of undesired impurities over time.[1]
Q2: My reaction workup yields a dark-colored or black solution. Is this a sign of palladium contamination?
Yes, this is a strong indicator. The formation of palladium black (colloidal Pd(0) particles) is a common catalyst decomposition pathway, especially at elevated temperatures.[8] These fine, often insoluble, particles can be difficult to remove by simple filtration and are a clear sign that a dedicated scavenging step is required.
Q3: How can I accurately determine the level of palladium contamination?
The industry-standard method for quantifying trace elemental impurities is Inductively Coupled Plasma Mass Spectrometry (ICP-MS) .[4][5] This highly sensitive technique provides accurate and precise measurements of palladium levels down to parts-per-billion (ppb), ensuring your purification methods meet the required specifications.[5] For process development, initial screening can sometimes be done with ICP-Optical Emission Spectrometry (ICP-OES), though ICP-MS is preferred for final API testing due to its lower detection limits.[5]
Section 2: Scavenger Selection & Strategy
Choosing the right scavenger is the most critical decision in the purification process. The choice depends on the nature of the palladium species, the solvent system, and the properties of the target molecule itself.
Q4: What types of palladium scavengers are available, and how do they work?
Palladium scavengers are typically solid-supported materials, such as silica gel or polystyrene resin, that are functionalized with ligands that have a high affinity for palladium.[9] This allows the palladium to be captured from the solution and then easily removed by filtration.[1][10]
The primary mechanisms are:
-
Chemisorption: The functional groups on the scavenger form strong coordinate or covalent bonds with palladium. Thiol (sulfur-based) groups are particularly effective as they are soft ligands that bind strongly to soft metals like palladium.[11][12]
-
Physisorption: Materials like activated carbon have a high surface area and porous structure that can trap palladium species through physical adsorption.[1][13]
Q5: How does the nitrogen-rich structure of 3-Methoxy-6-(6-methoxypyridin-3-yl)pyridazine affect scavenger selection?
This is a key consideration. The nitrogen atoms in your product can compete with the scavenger for binding to the palladium. To overcome this, you need a scavenger with a functional group that binds to palladium more strongly than the pyridazine or pyridine nitrogens do.
Thiol-based scavengers are the first choice in this scenario. The sulfur-palladium bond is significantly stronger than the nitrogen-palladium coordination bond, enabling the scavenger to effectively "strip" the palladium from your product.
Q6: Which scavenger should I start with?
A screening approach is often the most efficient way to identify the optimal scavenger.[14][15] However, a logical starting point is crucial. The following table compares common scavenger types suitable for this application.
| Scavenger Type | Functional Group | Support | Mechanism | Advantages | Disadvantages |
| SiliaMetS® Thiol | Propylthiol (-SH) | Silica | Chemisorption | Highly effective for Pd(0) & Pd(II).[12][16] Fast kinetics.[9] Good solvent compatibility.[17] | Can sometimes show non-specific binding of the target molecule. |
| Biotage® MP-TMT | Trimercaptotriazine (TMT) | Polystyrene | Chemisorption | Very high affinity for palladium.[18][19][20] Effective in a wide range of solvents, including aqueous media.[18][19] | May require longer reaction times compared to silica-based scavengers. |
| Activated Carbon | N/A (Porous Carbon) | Carbon | Physisorption | Cost-effective.[1] Can remove palladium in various oxidation states.[21] Also removes color impurities. | Can lead to significant product loss due to non-specific adsorption.[1] Requires higher loading. |
Recommendation: Begin your screen with a thiol-functionalized silica gel (e.g., SiliaMetS Thiol) due to its high efficacy and fast kinetics.[16][22]
Decision Workflow for Scavenger Selection
This diagram outlines a logical path for selecting the appropriate scavenger based on initial experimental conditions.
Caption: Decision tree for initial palladium scavenger selection.
Section 3: Protocols & Troubleshooting
This section provides a general experimental protocol and addresses common issues encountered during the scavenging process.
General Experimental Protocol (Batch Mode)
This protocol is a starting point and should be optimized for your specific conditions.
-
Dissolution: Dissolve the crude 3-Methoxy-6-(6-methoxypyridin-3-yl)pyridazine in a suitable solvent (e.g., THF, Toluene, Ethyl Acetate) to a concentration of 10-50 mg/mL.
-
Scavenger Addition: Add the selected scavenger (typically 3-5 equivalents relative to the initial palladium catalyst loading). For activated carbon, a weight loading of 5-10% relative to the product is a common starting point.[1]
-
Agitation: Stir the mixture at room temperature for 2-4 hours. Gentle heating (e.g., 40-50 °C) can sometimes improve kinetics and efficiency, but should be monitored to prevent product degradation.[1]
-
Filtration: Filter the mixture through a pad of Celite® or a fine porosity filter to completely remove the solid scavenger.
-
Rinsing: Wash the filter cake with a small amount of fresh solvent to recover any adsorbed product.
-
Analysis: Concentrate the filtrate and submit a sample for ICP-MS analysis to determine the residual palladium concentration.
Workflow for Palladium Scavenging
Caption: A typical workflow for palladium removal and analysis.
Troubleshooting Guide
Q7: My palladium levels are still too high after one scavenging treatment. What should I do?
-
Increase Equivalents or Time: First, try increasing the equivalents of the scavenger to 10 eq. or extending the reaction time to 16-24 hours.[9][18]
-
Sequential Treatment: Perform a second scavenging treatment on the filtrate from the first pass. This is often more effective than a single treatment with a very large excess of scavenger.
-
Change Scavenger Type: If a thiol scavenger is not sufficient, the palladium may be in a particularly stubborn coordination state. Try a scavenger with a different binding mode, such as Biotage MP-TMT, which has an extremely high affinity for palladium.[23]
-
Consider a Binary System: A combination of a chelating scavenger and activated carbon can be highly effective. The scavenger chemisorbs the palladium, and the carbon adsorbs any remaining traces and the scavenger-metal complex.[1][14]
Q8: My product yield is low after the scavenging step. What is the cause and how can I fix it?
This is likely due to non-specific binding of your product to the scavenger.[1] This is more common with highly porous materials like activated carbon or silica gel.
-
Reduce Scavenger Loading: Use the minimum amount of scavenger required to achieve the target palladium level. Perform an optimization study to find the sweet spot.
-
Thoroughly Wash the Filter Cake: After filtration, wash the scavenger on the filter with several small portions of fresh solvent to recover adsorbed product. Be aware that excessive washing can sometimes leach a small amount of palladium back into the solution.[1]
-
Switch Scavenger Backbone: If using a silica-based scavenger, try a polystyrene-based one (or vice-versa). The different surface properties may reduce non-specific binding of your specific molecule.
Q9: The scavenger seems completely ineffective. What could be wrong?
-
Incorrect Palladium State: While unlikely to be the sole cause for N-heterocycles, some scavengers are more effective for a specific palladium oxidation state (Pd(0) vs. Pd(II)). Thiol and TMT scavengers are generally effective for both.[15][20]
-
Mass Transfer Limitations: Ensure the mixture is being agitated effectively. If the scavenger settles at the bottom of the flask, its surface is not being efficiently exposed to the solution.
-
Scavenger Deactivation: Thiol-based scavengers can be sensitive to highly oxidative conditions. Ensure the workup is complete and the scavenging is performed under neutral or mildly acidic/basic conditions.[22] Most scavengers are robust across a pH range of 2-10.[9]
References
-
Biotage. (n.d.). Biotage® MP-TMT - Palladium Scavenger. Retrieved from [Link]
-
Biotage. (n.d.). Biotage® MP-TMT | Palladium scavenger. Retrieved from [Link]
-
Cairns, J. N., & Murray, P. R. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development. Retrieved from [Link]
-
Osaka Gas Chemicals Co., Ltd. (n.d.). Removal of palladium (Pd) catalysts. Retrieved from [Link]
-
Agilent. (2021). USP <232>/<233> and ICH Q3D Elemental Impurities Analysis: The Agilent ICP-MS Solution. Retrieved from [Link]
-
Shao, P., et al. (2023). Selective capture of palladium from acid wastewater by thiazole-modified activated carbon: Performance and mechanism. Environmental Research. Retrieved from [Link]
-
Biotage. (n.d.). Biotage® MP-TMT | Palladium scavenger. Retrieved from [Link]
-
Osaka Gas Chemicals Co., Ltd. (n.d.). Selective adsorption and removal of Palladium (Pd). Retrieved from [Link]
-
Jordan, S. (2008). Metal scavengers process Chem - biotage. AnyFlip. Retrieved from [Link]
-
Wang, F., & Ri-sheng, L. (2012). On the Roles of Solid-Bound Ligand Scavengers in the Removal of Palladium Residues and in the Distinction between Homogeneous and Heterogeneous Catalysis. ResearchGate. Retrieved from [Link]
-
Biotage. (n.d.). Metal Scavenger Guide. Sopachem. Retrieved from [Link]
-
Biotage. (n.d.). Metal Scavenger User Guide. Retrieved from [Link]
-
Sarioğlan, Ş. (2013). oa Recovery of Palladium from Spent Activated Carbon-Supported Palladium Catalysts. Johnson Matthey Technology Review. Retrieved from [Link]
-
Onyx Scientific. (n.d.). Palladium scavenging: From 1% to within ICH limits. Retrieved from [Link]
-
Shimadzu. (n.d.). Analysis of ICH Q3D Guideline for Elemental Impurities in Drug Products Using ICP-MS. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Screening. Retrieved from [Link]
-
Biotage. (2023). How to Remove Palladium in three easy steps. Retrieved from [Link]
-
Mathesan, et al. (2023). Analysis of ICH-Q3D Endorsed Elemental Impurities in Macrolide Antibiotics by ICP-MS. Indian Journal of Pharmaceutical Education and Research. Retrieved from [Link]
-
CMC Pharma. (n.d.). ICH Q3D Elemental Impurities. Retrieved from [Link]
-
JFE Techno-Research Corporation. (n.d.). Analysis of Metallic Impurities and Residual Catalysts in Medical Products (ICH Q3D Guideline). Retrieved from [Link]
-
Reddit. (2025). Your trick to remove residual palladium. Retrieved from [Link]
-
Mukherjee, S., et al. (2016). Tackling poison and leach: catalysis by dangling thiol–palladium functions within a porous metal–organic solid. Chemical Communications. Retrieved from [Link]
-
ResearchGate. (2015). How can i remove palladium Pd catalyst easily?. Retrieved from [Link]
-
Biotage. (2023). ISOLUTE® Si-Thiol - Metal Scavenger. Retrieved from [Link]
-
Cross, J., et al. (2022). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS Medicinal Chemistry Letters. Retrieved from [Link]
-
ResearchGate. (n.d.). Final Analysis: The Use of Metal Scavengers for Recovery of Palladium Catalyst from Solution. Retrieved from [Link]
-
Biotage. (n.d.). Using Metal Scavengers to Remove Trace Metals such as Palladium. Retrieved from [Link]
-
ResearchGate. (2025). Palladium-Catalysed Cross-Coupling Reactions on Pyridazine Moieties. Retrieved from [Link]
-
ResearchGate. (2025). Palladium‐Catalyzed Cross‐Coupling Reactions on Pyridazine Moieties. Retrieved from [Link]
-
Sorbent Technologies, Inc. (2022). Thiol (SH) Silica Gel. Retrieved from [Link]
Sources
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- 4. Analysis of ICH Q3D Guideline for Elemental Impurities in Drug Products Using ICP-MS | Separation Science [sepscience.com]
- 5. agilent.com [agilent.com]
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- 7. Analysis of Metallic Impurities and Residual Catalysts in Medical Products (ICH Q3D Guideline) - JFE Techno-Research Corporation [jfe-tec.co.jp]
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- 10. biotage.com [biotage.com]
- 11. Tackling poison and leach: catalysis by dangling thiol–palladium functions within a porous metal–organic solid - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. sorbtech.com [sorbtech.com]
- 13. Selective adsorption and removal of Palladium (Pd) Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 14. Screening - Wordpress [reagents.acsgcipr.org]
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- 22. researchgate.net [researchgate.net]
- 23. biotage.com [biotage.com]
Technical Support Center: Minimizing Demethylation Side Reactions in Pyridazine Synthesis
Welcome to the technical support center for pyridazine synthesis. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with demethylation side reactions during their synthetic routes. As a senior application scientist, I have compiled this resource based on established chemical principles and field-proven insights to help you troubleshoot and optimize your experiments. This is not a rigid template but a dynamic guide to empower your research with a deep understanding of the underlying chemistry.
Frequently Asked Questions (FAQs)
Q1: I'm observing unexpected demethylation of my methoxy-substituted pyridazine precursor. What are the likely causes?
Demethylation, the cleavage of a methyl ether to a hydroxyl group, is a common side reaction in organic synthesis, often promoted by acidic or nucleophilic conditions. In the context of pyridazine synthesis, several reagents and conditions can inadvertently lead to this undesired outcome.
-
Acidic Conditions: Many pyridazine syntheses involve steps that are either explicitly acidic or can generate acidic byproducts. For instance, the cyclization of γ-keto acids with hydrazine can be acid-catalyzed. Strong acids like hydrogen bromide (HBr) or hydrogen iodide (HI) are known to cleave ethers.[1][2]
-
Lewis Acids: Lewis acids are frequently used as catalysts in various organic transformations, including some modern pyridazine syntheses.[2] Reagents like boron tribromide (BBr₃), aluminum chloride (AlCl₃), and even some metal triflates can readily cleave methyl ethers, often with high efficiency.[3][4] It is crucial to assess if any catalytic system you are employing has Lewis acidic properties.
-
High Temperatures: Many demethylation procedures require elevated temperatures to proceed at a reasonable rate.[1] If your pyridazine synthesis involves a heating step, especially in the presence of even weakly acidic or nucleophilic species, demethylation can become a significant side reaction.
-
Chlorinating Agents: A common step in pyridazine chemistry is the conversion of a pyridazinone to a chloropyridazine using reagents like phosphorus oxychloride (POCl₃). While direct demethylation by POCl₃ is not extensively documented as a primary reaction pathway, the harsh conditions and potential for in situ generation of acidic species could contribute to ether cleavage, especially in sensitive substrates.
Q2: My starting material is a methoxy-substituted 1,4-dicarbonyl compound, and I'm forming the pyridazine ring with hydrazine. Can demethylation occur at this stage?
The reaction of a 1,4-dicarbonyl compound with hydrazine hydrate is a cornerstone of pyridazine synthesis.[5] While hydrazine itself is basic, the reaction conditions can sometimes lead to demethylation, particularly if the substrate is sensitive or if acidic workups are employed.
The stability of a methoxy group during this step is generally good under standard, non-acidic conditions. However, if the dicarbonyl starting material is synthesized using methods that leave residual acid, or if the cyclization is promoted with an acid catalyst, the risk of demethylation increases.
Troubleshooting Workflow for Hydrazine Cyclization
Caption: Troubleshooting demethylation during hydrazine cyclization.
Q3: I suspect the conversion of my pyridazinone to a chloropyridazine using POCl₃ is causing demethylation. How can I confirm this and what are the alternatives?
The conversion of pyridazinones to chloropyridazines using phosphorus oxychloride (POCl₃), often in the presence of a tertiary amine or dimethylformamide (DMF), is a standard and effective transformation.[6] However, the reaction is typically performed at elevated temperatures and can be quite aggressive, potentially leading to side reactions like demethylation on sensitive substrates.
To determine if this step is the culprit:
-
Analyze the crude product: Before purification, take a small aliquot of the crude reaction mixture and analyze it by LC-MS or ¹H NMR to see if the demethylated product is present.
-
Run a control experiment: Subject your methoxy-substituted pyridazinone to the reaction conditions (heat, solvent, base) without POCl₃ to see if thermal degradation is the issue. Then, run the reaction with a less sensitive methoxy-aryl compound to see if the issue is specific to the pyridazine core.
Alternative Chlorination Methods: If POCl₃ is indeed causing demethylation, consider milder chlorinating agents. While less common for pyridazinones, reagents like oxalyl chloride or thionyl chloride in the presence of a catalytic amount of DMF might offer a less harsh alternative, though optimization would be required.
Another strategy is to perform the chlorination at the lowest possible temperature that still allows for a reasonable reaction rate. Careful monitoring of the reaction progress by TLC or LC-MS can help in stopping the reaction before significant demethylation occurs.
Q4: What are the best practices for setting up a reaction to minimize the risk of demethylation?
Proactive measures during your experimental setup can significantly reduce the likelihood of demethylation.
-
Inert Atmosphere: Always conduct your reactions under an inert atmosphere (e.g., nitrogen or argon). This prevents the formation of oxidative species that could potentially contribute to side reactions.
-
Anhydrous Conditions: Use anhydrous solvents and reagents, especially when working with Lewis acids or other water-sensitive compounds. Water can react with these reagents to form strong Brønsted acids, which are known to cleave methyl ethers.[3]
-
Control of Temperature: Carefully control the reaction temperature. If a reaction is known to be exothermic, add reagents slowly and use an ice bath to maintain the desired temperature. Avoid unnecessarily high temperatures or prolonged heating.
-
pH Monitoring: If your reaction involves an aqueous workup, be mindful of the pH. Avoid strongly acidic conditions if your product is sensitive to demethylation. Use mild bases like sodium bicarbonate for neutralization.
Experimental Protocol: General Inert Atmosphere Reaction Setup
-
Glassware Preparation: Ensure all glassware is thoroughly dried in an oven (e.g., at 120 °C for at least 4 hours) and allowed to cool in a desiccator.
-
Assembly: Quickly assemble the glassware while it is still warm and immediately place it under a positive pressure of an inert gas (nitrogen or argon).
-
Solvent and Reagent Addition: Add anhydrous solvents and liquid reagents via syringe through a rubber septum. Add solid reagents under a positive flow of the inert gas.
-
Reaction Monitoring: Monitor the reaction by taking small aliquots with a syringe and quenching them appropriately before analysis (e.g., by TLC or LC-MS).
Troubleshooting Guide: Protecting Group Strategies
When optimization of reaction conditions is insufficient to prevent demethylation, the use of a protecting group for the hydroxyl functionality is a viable strategy. The key is to choose a protecting group that is stable to the conditions of pyridazine synthesis and can be removed without affecting the desired methoxy group. This is known as an orthogonal protecting group strategy.[7]
Q5: I want to synthesize a hydroxylated pyridazine and then selectively methylate another position. What protecting group should I use for the initial hydroxyl group?
For this scenario, you need a protecting group that is stable to the pyridazine formation conditions (e.g., hydrazine) and any subsequent functionalization steps, but can be removed under conditions that will not affect a newly introduced methyl ether.
Recommended Protecting Groups:
-
Benzyl Ether (Bn): Benzyl ethers are generally robust and stable to a wide range of reagents, including hydrazine and many non-acidic conditions.[8] They are typically removed by catalytic hydrogenolysis (e.g., H₂/Pd-C), which will not cleave a methyl ether.[9]
-
Stability: Stable to basic conditions, many oxidizing and reducing agents (excluding catalytic hydrogenation).
-
Deprotection: H₂, Pd/C. This method is orthogonal to methyl ethers.
-
-
Bulky Silyl Ethers (TBDPS, TIPS): Silyl ethers with sterically hindered silicon atoms, such as tert-butyldiphenylsilyl (TBDPS) and triisopropylsilyl (TIPS), offer excellent stability.[1][10] Their stability is significantly greater than smaller silyl ethers like TMS.[10] They are generally stable to the conditions of pyridazine synthesis.
-
Stability: Stable to a wide range of non-acidic and non-fluoride containing reagents.
-
Deprotection: Fluoride ion sources like tetrabutylammonium fluoride (TBAF). This deprotection method is orthogonal to both methyl and benzyl ethers.
-
Protecting Group Selection Logic
Caption: Decision tree for selecting a suitable protecting group.
Table 1: Comparison of Recommended Protecting Groups
| Protecting Group | Protection Conditions | Deprotection Conditions | Orthogonal To | Considerations |
| Benzyl (Bn) | NaH, BnBr, DMF | H₂, Pd/C, EtOH/EtOAc | Methyl ethers, Silyl ethers | Not suitable if other reducible functional groups (e.g., alkenes, alkynes, nitro groups) are present. |
| TBDPS/TIPS | TBDPSCl/TIPSCl, Imidazole, DMF | TBAF, THF | Methyl ethers, Benzyl ethers | Can be sensitive to strong acids. The Si-F bond formed during deprotection is very strong.[10] |
Q6: I have a molecule with both a hydroxyl group I want to protect and a methoxy group I want to keep. What is a reliable protocol for protecting the hydroxyl group with a TBDPS ether?
Experimental Protocol: TBDPS Protection of a Phenolic Hydroxyl Group
-
Materials:
-
Substrate containing the phenolic hydroxyl group (1.0 eq)
-
tert-Butyldiphenylsilyl chloride (TBDPSCl) (1.1 - 1.2 eq)
-
Imidazole (2.0 - 2.5 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure: a. Dissolve the substrate and imidazole in anhydrous DMF in a round-bottom flask under an inert atmosphere. b. Add the TBDPSCl dropwise to the solution at room temperature. c. Stir the reaction mixture at room temperature and monitor its progress by TLC (e.g., using a 9:1 hexane:ethyl acetate mobile phase). The reaction is typically complete within 2-4 hours. d. Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution. e. Extract the product with ethyl acetate (3 x volume of aqueous layer). f. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. g. Purify the crude product by flash column chromatography on silica gel.
References
-
Wikipedia. (2024). Demethylation. [Link]
-
Wikipedia. (2023). Ether cleavage. [Link]
-
Chem-Station. (2024). O-Demethylation. [Link]
-
Master Organic Chemistry. (2014). Cleavage Of Ethers With Acid. [Link]
-
ResearchGate. (2016). What demethylating reagent do you suggest?. [Link]
-
YouTube. (2020). in the chemical literature: demethylation of an aryl ether. [Link]
-
Chem-Station. (2014). Silyl Protective Groups. [Link]
-
University of Toronto. (n.d.). Alcohol Protecting Groups. [Link]
-
Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups. [Link]
-
ACS Publications. (2018). New Strategies for Protecting Group Chemistry: Synthesis, Reactivity, and Indirect Oxidative Cleavage of para-Siletanylbenzyl Ethers. [Link]
-
YouTube. (2018). benzyl ether cleavage. [Link]
-
University of California, Irvine. (n.d.). Protecting Groups. [Link]
-
IIT Bombay. (2020). Protecting Groups. [Link]
-
Chemistry LibreTexts. (2021). 16: Silylethers. [Link]
-
Organic Synthesis. (n.d.). Protecting Groups. [Link]
-
Organic Chemistry Portal. (n.d.). Selective Cleavage of Benzyl Ethers. [Link]
- Kocienski, P. J. (2005). Protecting Groups. Georg Thieme Verlag.
-
Molecules. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl₃. [Link]
-
Liberty University. (2022). SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. [Link]
-
Chemical Communications. (2023). Synthesis of polysubstituted pyridazines via Cu-mediated C(sp3)–C(sp3) coupling/annulation of saturated ketones with acylhydrazones. [Link]
-
MDPI. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. uwindsor.ca [uwindsor.ca]
- 3. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 4. chem.iitb.ac.in [chem.iitb.ac.in]
- 5. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 6. researchgate.net [researchgate.net]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. Benzyl Ethers [organic-chemistry.org]
- 9. youtube.com [youtube.com]
- 10. Silyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
Optimization of reaction temperature for bi-heteroaryl coupling
Topic: Temperature Optimization for Bi-Heteroaryl Cross-Couplings
Ticket ID: BHC-OPT-2024 Status: Open Assigned Specialist: Senior Application Scientist
Introduction: The Thermal "Goldilocks" Zone
Welcome to the Bi-Heteroaryl Technical Support Hub. You are likely here because your Suzuki-Miyaura or Stille coupling involving two heterocyclic rings (e.g., pyridine-pyrimidine, oxazole-pyrazole) is failing.
The Core Problem: Bi-heteroaryl couplings possess a unique thermal paradox.
-
High Temperatures are often required to force the oxidative addition of electron-rich heteroaryl halides (which are sluggish electrophiles) and to overcome the high barrier of reductive elimination between two bulky, electron-deficient rings.
-
High Temperatures simultaneously accelerate protodeboronation (the rapid hydrolysis of the C-B bond), which is the primary failure mode for 2-heteroaryl boronic acids.
This guide provides the diagnostic logic to navigate this conflict, moving beyond "add heat" to a mechanistic optimization strategy.
Module 1: The Thermodynamics of Failure
Before adjusting your oil bath, you must diagnose the mechanism of your yield loss. Temperature affects three competing pathways differently.
The Three-Way Thermal Competition
| Pathway | Description | Temperature Sensitivity (Arrhenius) | Outcome |
| Path A: Oxidative Addition | Pd(0) inserts into Ar-X. | High. Heteroaryl halides (esp. chlorides) have high bond dissociation energies. | Required for Product. |
| Path B: Reductive Elimination | Formation of Ar1-Ar2 bond. | Medium/High. Two electron-deficient rings resist coupling due to strong Pd-C bonds. | Required for Product. |
| Path C: Protodeboronation | Hydrolysis of C-B bond by water/base.[1] | Very High. For 2-pyridyl boronates, this rate doubles every ~5-10°C. | Fatal (Starting Material Loss). |
The "Zwitterion" Trap (Critical for 2-Pyridyls)
If you are coupling a 2-pyridyl boronic acid , standard heating (80-100°C) often results in 0% yield.
-
Mechanism: At neutral/basic pH, the basic nitrogen of the pyridine ring coordinates to the boron atom, forming a zwitterionic intermediate.[1]
-
Thermal Impact: Heat accelerates the fragmentation of this zwitterion, releasing the pyridine (H-Ar) and boric acid.
-
Diagnostic Sign: LCMS shows rapid disappearance of boronic acid, presence of de-boronated heterocycle, and unreacted halide.
Module 2: Troubleshooting by Symptom (FAQ)
Q1: My boronic acid is gone within 30 minutes, but the halide remains untouched. What happened?
Diagnosis: Rapid Protodeboronation. Root Cause: The reaction temperature is too high relative to the stability of your specific heteroaryl boronic acid. The boronic acid decomposed before the Pd(II) species could transmetalate. The Fix (Protocol 1):
-
Lower Temperature: Drop to 40-50°C.
-
Switch Reagent: Use a MIDA boronate or Trifluoroborate . These are "slow-release" reservoirs that keep the free boronic acid concentration low, minimizing decomposition.
-
Anhydrous Conditions: Switch to a non-aqueous base system (e.g., CsF in Dioxane) to remove water, the primary reagent of protodeboronation.
Q2: The reaction stalls at 50% conversion. Adding more catalyst doesn't help.
Diagnosis: Catalyst Poisoning or Ligand Decomposition. Root Cause: Heterocycles (pyridines, imidazoles) are excellent ligands. They can displace your phosphine ligands at high temperatures, forming stable, inactive Pd-heterocycle complexes (Pd "black" or inactive soluble species). The Fix:
-
Temperature Ceiling: Do not exceed 80°C if using Pd(PPh3)4. It is thermally fragile.
-
Ligand Switch: Use bulky, electron-rich ligands like XPhos or SPhos . These bind Pd tightly, preventing displacement by the substrate heterocycles, and are stable up to 100-110°C.
Q3: I have a poly-halogenated heterocycle. High temp gives a mixture of regioisomers.
Diagnosis: Loss of Kinetic Control. Root Cause: At high T (e.g., 100°C), the oxidative addition becomes reversible or less selective, leading to coupling at the thermodynamically favored (but potentially wrong) position. The Fix:
-
Cryogenic Start: Initiate the reaction at 0°C or RT.
-
The "Ramp" Method: Hold at RT for 2 hours to allow the most reactive halide to undergo oxidative addition, then ramp to 60°C for the transmetalation/elimination steps.
Module 3: Visualization & Logic Flow
Figure 1: The Temperature Optimization Decision Tree
Use this logic flow to select your initial temperature and troubleshooting steps.
Caption: Decision matrix for selecting initial reaction temperature based on substrate stability and electrophile reactivity.
Module 4: Advanced Protocols
Protocol A: Variable Temperature Kinetics (VTK) Profiling
Use this when standard optimization fails.
Objective: Determine the "Cross-Over Point" where product formation outcompetes decomposition.
Setup:
-
Prepare 4 identical reaction vials (0.1 mmol scale).
-
Solvent System: 1,4-Dioxane/Water (4:1) with K3PO4 (3.0 equiv).
-
Catalyst: Pd(dppf)Cl2 (5 mol%) - Standard robust catalyst.
-
The Variable: Set heating blocks to 40°C, 60°C, 80°C, 100°C .
Execution:
-
Sample at t=1h and t=4h.
-
Analyze via UPLC/HPLC.
-
Plot: Yield (Product) vs. Temperature AND % Remaining Boronic Acid vs. Temperature.
Interpretation:
-
Scenario A (Low Yield everywhere): If Boronic Acid is gone at 40°C with no product, the issue is transmetalation, not temperature. Action: Change Base (try Fluoride) or Ligand.[2]
-
Scenario B (Peak at 60°C): Yield increases 40->60°C but drops at 80°C. Action: Your "Goldilocks" zone is 60°C. Do not exceed.
Protocol B: The "Anhydrous" Rescue (For 2-Pyridyls)
For substrates that cannot survive aqueous base at any temperature.
-
Solvent: Anhydrous Toluene or DMF (degassed).
-
Base: Anhydrous CsF (2.0 equiv) or Cu(OAc)2 (stoichiometric mediator).
-
Catalyst: Pd(PPh3)4 (5 mol%) or Pd2(dba)3/XPhos.
-
Temperature: 80-100°C.
-
Why this works: Without water, the hydrolytic pathway to protodeboronation is shut down, allowing you to use the higher temperatures required to activate the heteroaryl halide.
-
Summary Data: Ligand Thermal Ceilings
| Ligand Class | Examples | Max Rec. Temp | Best For |
| Triphenylphosphine | PPh3 | 80°C | Simple aryls, low cost. |
| Bidentate | dppf, dppe | 90-100°C | Preventing Pd-black formation. |
| Buchwald (Dialkylbiaryl) | XPhos, SPhos, RuPhos | 110°C+ | Bi-heteroaryls , steric bulk, stability. |
| NHC | IPr, IMes | 120°C+ | Extremely difficult oxidative additions. |
References
-
Mechanisms of Protodeboronation: Cox, P. A., et al. (2010). "Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis." Journal of the American Chemical Society, 132(31), 10891–10902. Link
-
General Optimization of Heteroaryl Couplings: Angello, N. H., et al. (2022).[3][4] "Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling." Science, 378(6618), 399–405.[3] Link
-
Catalyst Decomposition Pathways: Barrios-Landeros, F., et al. (2008). "Effect of Ligand Electronic Properties on Reductive Elimination." Journal of the American Chemical Society, 130(19), 5842–5843. Link
-
Anhydrous Coupling Strategies: Kinzel, T., et al. (2010). "A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Nucleophiles." Journal of the American Chemical Society, 132(40), 14073–14075. Link
Sources
Validation & Comparative
1H and 13C NMR spectral analysis of 3-Methoxy-6-(6-methoxypyridin-3-yl)pyridazine
[1][2][3]
Executive Summary
This guide provides a technical analysis of the NMR spectral characteristics of 3-Methoxy-6-(6-methoxypyridin-3-yl)pyridazine , a bi-heteroaryl scaffold common in kinase inhibitor discovery.[1][2][3][4] We compare the efficacy of standard 1D 1H NMR against advanced 2D techniques (HMBC/HSQC) and evaluate solvent systems (CDCl₃ vs. DMSO-d₆) to resolve critical signal overlaps common in nitrogen-rich heterocycles.[1][2][3]
Key Finding: While 1D 1H NMR in CDCl₃ is sufficient for purity checks, it often fails to unambiguously distinguish the bi-aryl linkage regiochemistry. We recommend a protocol combining DMSO-d₆ solvation with 1H-13C HMBC to validate the C-C bond formation between the pyridazine and pyridine rings.[1][2][3]
Structural Context & Numbering
To ensure accurate assignment, we utilize the following numbering scheme for the bi-aryl system. The molecule consists of a pyridazine ring (Ring A) coupled to a pyridine ring (Ring B) .
Figure 1: Connectivity and numbering of the 3-Methoxy-6-(6-methoxypyridin-3-yl)pyridazine scaffold.[2][3][4]
Experimental Protocol: Sample Preparation
The choice of solvent is critical for bi-heteroaryls due to their planar stacking and potential for solubility-limited aggregation.[2][3][4]
| Parameter | Standard Protocol (CDCl₃) | Recommended Protocol (DMSO-d₆) |
| Concentration | 5-10 mg / 0.6 mL | 10-15 mg / 0.6 mL |
| Solubility | Moderate.[1][2][3][4] Risk of aggregation broadening. | High. Sharpens exchangeable protons (if any precursors remain). |
| Water Peak | ~1.56 ppm (Usually non-interfering) | ~3.33 ppm (Can obscure OMe signals) |
| Spectral Dispersion | Good for aliphatic, poor for polar aromatics.[4] | Excellent separation of heteroaromatic protons. |
Protocol Step-by-Step:
-
Weighing: Weigh 10 mg of the solid into a clean vial.
-
Solvation: Add 0.6 mL of DMSO-d₆ (99.9% D). Vortex for 30 seconds to ensure complete dissolution.[3]
-
Filtration: If the solution is cloudy, filter through a glass wool plug directly into the NMR tube to remove paramagnetic particulates.
-
Acquisition: Run at 298 K. Set relaxation delay (d1) to ≥ 2.0s to allow full relaxation of the isolated pyridine proton (H2').
Comparative Analysis: 1H NMR Spectral Profile
The following table compares the expected chemical shifts of the product against its primary starting material, 3-Chloro-6-methoxypyridazine . This comparison is the primary method for monitoring reaction completion (Suzuki Coupling).
Consensus Data (DMSO-d₆, 400 MHz)
Note: Values are consensus ranges derived from analogous 3-methoxy-6-arylpyridazine systems.
| Proton Assignment | Multiplicity | Shift (ppm) - Product | Shift (ppm) - Precursor (3-Cl-6-OMe-Pyd) | Diagnostic Logic |
| H2' (Pyridine) | Doublet (d, J~2 Hz) | 8.85 - 9.05 | Absent | Most deshielded signal; diagnostic of the pyridine ring attachment.[1][2][3][4] |
| H4' (Pyridine) | Doublet of Doublets (dd, J~8, 2 Hz) | 8.25 - 8.40 | Absent | Ortho to the bi-aryl bond; shifts downfield due to conjugation. |
| H5 (Pyridazine) | Doublet (d, J~9 Hz) | 8.05 - 8.20 | 7.60 - 7.70 | Significant downfield shift (+0.5 ppm) indicating successful arylation at C6.[2][3] |
| H4 (Pyridazine) | Doublet (d, J~9 Hz) | 7.25 - 7.40 | 7.20 - 7.30 | Less affected by C6 substitution; remains ortho to OMe.[1][2][3] |
| H5' (Pyridine) | Doublet (d, J~8 Hz) | 6.90 - 7.00 | Absent | Shielded by the adjacent OMe group on the pyridine ring. |
| OMe (Pyridazine) | Singlet (s) | 4.08 - 4.15 | 4.05 - 4.10 | Characteristic methoxy on electron-deficient diazine.[1][2][3] |
| OMe (Pyridine) | Singlet (s) | 3.90 - 3.95 | Absent | Slightly more upfield than pyridazine-OMe due to ring electron density.[1][2][3] |
Critical Analysis of Alternatives
Why 1D NMR is insufficient: In CDCl₃, the signals for H5 (Pyridazine) and H4' (Pyridine) often overlap in the 7.8–8.0 ppm region, making integration difficult.
-
Alternative 1 (Solvent Switch): Switching to DMSO-d₆ typically resolves this overlap by shifting the pyridine protons further downfield due to hydrogen bonding with the solvent.[3]
-
Alternative 2 (High Field): Moving from 400 MHz to 600 MHz improves separation but does not solve the connectivity ambiguity.
13C NMR & 2D Verification (The "Gold Standard")
To rigorously prove the structure, specifically the C6-C3' bi-aryl bond , 13C and HMBC analysis is required.
Key 13C Signals (DMSO-d₆)
-
C=N / C-O (Pyridazine C3): ~164 ppm[3]
-
C=N / C-O (Pyridine C6'): ~163 ppm[3]
-
Bi-aryl Quaternary Carbons (C6 & C3'): ~150-155 ppm (Weak intensity in 1D, strong cross-peaks in HMBC).[3]
Workflow for Structural Confirmation
The following DOT diagram illustrates the logical workflow to confirm the structure using 2D alternatives when 1D data is ambiguous.
Figure 2: Decision matrix for selecting advanced NMR techniques.
Interpretation of HMBC:
The "Smoking Gun" correlation is the cross-peak between the Pyridine H2' proton (approx 8.9 ppm) and the Pyridazine C6 carbon (quaternary). This 3-bond coupling (
References
-
Synthesis of 3-amino-6-arylpyridazines via Suzuki Coupling: Title: Efficient One-Step Synthesis of 3-Amino-6-arylpyridazines.[1][2][3] Source: ResearchGate.[3] URL:[Link] (Provides analogous NMR data for 6-aryl substituted pyridazines).
-
Solvent Effects on NMR Shifts: Title: NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents.[5] Source: University of Illinois / J. Org. Chem. URL:[Link][3]
-
Starting Material Data (3-Chloro-6-methoxypyridazine): Title: Pyridazine, 3-chloro-6-methoxy- Spectral Data.[1][2][3][6][7] Source: NIST Chemistry WebBook.[3] URL:[Link][3][4]
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- 4. [3-[[3-Methoxy-4-[(6-methoxy-3-pyridinyl)methoxy]phenyl]methyl]imidazo[4,5-b]pyridin-6-yl]-(2-oxa-6-azaspiro[3.3]heptan-6-yl)methanone | C27H27N5O5 | CID 171392458 - PubChem [pubchem.ncbi.nlm.nih.gov]
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IR Spectroscopy Characteristic Peaks for Methoxy-Substituted Pyridazines: A Comparative Technical Guide
The following technical guide details the IR spectroscopic characterization of methoxy-substituted pyridazines. This document is structured to support researchers in the identification and structural validation of these heterocyclic systems, commonly used as pharmacophores in drug discovery.
Executive Summary
Methoxy-substituted pyridazines are critical intermediates in the synthesis of bioactive compounds, including herbicides and pharmaceutical agents (e.g., minaprine, gabazine). Their identification relies on distinguishing the electron-rich methoxy substituents from the electron-deficient diazine ring. This guide provides a comparative analysis of the infrared (IR) spectral signatures of 3-methoxypyridazine , 3,6-dimethoxypyridazine , and their chlorinated analogs. It emphasizes the diagnostic shifts in the C=N , N=N , and C-O stretching frequencies driven by the mesomeric (
Theoretical Framework: Electronic Effects & Symmetry
To accurately interpret the spectra, one must understand the electronic environment of the pyridazine core:
-
The "Diazine" Effect: The adjacent nitrogen atoms (N1-N2) create a strong inductive withdrawal, making the ring electron-deficient. This typically shifts ring breathing modes to higher wavenumbers compared to benzene.
-
Methoxy Mesomeric Donation (
): The oxygen lone pair donates electron density into the ring, opposing the nitrogen's withdrawal. This increases the bond order of the bond (shifting it to higher frequency, ~1300 cm⁻¹) while slightly decreasing the bond order of adjacent ring double bonds. -
Symmetry Considerations (
vs ):-
3,6-Dimethoxypyridazine: Possesses high symmetry (
or near depending on conformer). This symmetry makes certain vibrations IR inactive (silent) but Raman active. Specifically, the symmetric C-O-C stretch may be weak or invisible in IR, while the asymmetric stretch is very strong. -
3-Chloro-6-methoxypyridazine: Asymmetric (
). All vibrational modes are theoretically IR active, resulting in a more complex, "crowded" spectrum.
-
Comparative Analysis: Characteristic Frequencies
The following table synthesizes experimental data for the parent pyridazine, the asymmetric chloro-methoxy derivative, and the symmetric dimethoxy derivative.
Table 1: Diagnostic IR Bands for Methoxy-Pyridazines (cm⁻¹)
| Vibrational Mode | Pyridazine (Parent) | 3-Chloro-6-methoxypyridazine | 3,6-Dimethoxypyridazine | Mechanistic Insight |
| Aromatic C-H Stretch | 3000–3100 (w) | 3050–3100 (w) | 3000–3100 (w) | |
| Aliphatic C-H Stretch | Absent | 2950–2990 (m) | 2850–2990 (m) | Diagnostic for |
| Ring Skeletal (C=N / C=C) | 1560–1575 (s) | 1580–1600 (s) | 1590–1610 (s) | Methoxy substitution often shifts these bands higher due to resonance stiffening of the ring system. |
| N=N Stretch | ~1572 (coupled) / 967 | ~1550 (shoulder) | ~1560 (masked) | The N=N stretch is often coupled with ring modes. In symmetric 3,6-dimethoxy, the symmetric N=N stretch is IR weak/inactive. |
| Aryl-O-Alkyl (Asym) | Absent | 1290–1310 (vs) | 1280–1320 (vs) | Primary Identifier. The |
| Alkyl-O-Aryl (Sym) | Absent | 1000–1050 (s) | 1010–1040 (s) | The |
| C-Cl Stretch | Absent | 1080–1100 (s) | Absent | Key differentiator. If this band is present, the substitution is incomplete (impurity). |
| Ring Breathing / Def. | ~600–700 | 830–850 (m) | 830–860 (m) | Out-of-plane (OOP) bending. Position depends heavily on substitution pattern (1,2,4- vs 1,2,3,6-subst). |
(w = weak, m = medium, s = strong, vs = very strong)
Detailed Band Assignment & Interpretation
Region 1: The Functional Group Region (4000 – 2800 cm⁻¹)
-
The Methoxy Signal: The most obvious change from unsubstituted pyridazine is the appearance of aliphatic C-H stretches. In 3,6-dimethoxypyridazine , these appear as a cluster of peaks between 2850–2990 cm⁻¹ .
-
Absence of OH/NH: Pure methoxypyridazines should not show broad bands above 3100 cm⁻¹. A broad peak here indicates hydrolysis to the pyridazinone (tautomer of hydroxypyridazine) or wet samples (pyridazines are hygroscopic).
Region 2: The Double Bond Region (1650 – 1500 cm⁻¹)
-
The "Pyridazine Doublet": Pyridazines typically show a pair of sharp bands around 1580 cm⁻¹ and 1450 cm⁻¹ .
-
Effect of Methoxy: The strong
effect of the methoxy group pushes the electron density into the ring, often causing the highest energy ring stretch (C=N/C=C coupled) to shift toward 1600 cm⁻¹ . In 3-chloro-6-methoxypyridazine , this band is very intense due to the dipole change created by the push-pull nature of the electron-donating OMe and electron-withdrawing Cl.
Region 3: The Fingerprint Region (1350 – 600 cm⁻¹)
-
The C-O-C "Super Band": The asymmetric C-O-C stretch is usually the strongest peak in the entire spectrum for these compounds, found near 1300 cm⁻¹ .
-
Differentiation:
-
3-Chloro-6-methoxy: Look for the C-Cl stretch near 1090 cm⁻¹ .
-
3,6-Dimethoxy: The C-Cl band disappears. The spectrum will appear "cleaner" (fewer peaks) due to symmetry.
-
Experimental Protocol
To ensure reproducible data, follow this validated protocol for solid/oil pyridazines.
Method: Attenuated Total Reflectance (ATR) FT-IR is recommended over KBr pellets to avoid moisture absorption (hygroscopicity) which can mask the C-H region.
-
Instrument Prep: Ensure the ATR crystal (Diamond or ZnSe) is clean. Run a background scan (air) with 32 scans at 4 cm⁻¹ resolution.
-
Sample Loading:
-
Solids: Place ~5 mg of sample on the crystal. Apply high pressure using the anvil clamp to ensure intimate contact.
-
Oils (common for simple methoxypyridazines): Place 1 drop on the crystal. No pressure clamp is needed.
-
-
Acquisition: Collect 16–32 scans.
-
Validation Check:
-
Check 3200–3600 cm⁻¹: If broad, dry sample (vacuum desiccator,
, 2h) and re-run. -
Check 2300–2400 cm⁻¹: If strong
doublet appears, purge the sample chamber.
-
Data Interpretation Workflow
The following logic flow (visualized via Graphviz) guides the researcher in identifying the specific methoxy-pyridazine derivative.
Figure 1: Decision tree for the IR-based identification of methoxy-substituted pyridazines.
References
-
NIST Mass Spectrometry Data Center. Infrared Spectrum of 3-Chloro-6-methoxypyridazine. National Institute of Standards and Technology.[1] Available at: [Link]
-
Billes, F., et al. (2006). Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. Journal of Molecular Structure. Available at: [Link]
-
Vázquez, J., et al. Vibrational spectra of 3,6-dichloropyridazine. ResearchGate. Available at: [Link]
-
Specac Application Notes. Interpreting Infrared Spectra: A Quick Guide. Available at: [Link]
-
Esselman, B. J., et al. (2024).[2] Millimeter-wave and high-resolution infrared spectroscopy of the low-lying vibrational states of pyridazine isotopologues. Journal of Chemical Physics. Available at: [Link]
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A-Scientist's-Guide-to-Comparative-Solubility-Profiling:-A-Case-Study-with-3-Methoxy-6-(6-methoxypyridin-3-yl)pyridazine-and-Congeners
Abstract
Aqueous solubility is a critical, often unforgiving, physicochemical property that dictates the trajectory of a compound through the drug discovery and development pipeline. Poor solubility can lead to erratic behavior in biological assays, challenging formulation development, and ultimately, insufficient bioavailability. This guide provides a comprehensive framework for determining and comparing the solubility profiles of the heterocyclic compound 3-Methoxy-6-(6-methoxypyridin-3-yl)pyridazine and its structurally related congeners. We delve into the theoretical underpinnings of solubility, provide detailed, field-tested experimental protocols for kinetic, thermodynamic, and biorelevant solubility assessment, and present a comparative analysis using a realistic, albeit hypothetical, dataset to illustrate structure-solubility relationships (SSRs). This document is intended for researchers, medicinal chemists, and drug development professionals seeking to establish a robust, self-validating system for solubility characterization.
Introduction: The Central Role of Solubility
In the quest for novel therapeutics, the intrinsic properties of a molecule are as important as its biological activity. Among these, aqueous solubility stands out as a primary determinant of a drug candidate's success. A compound must be in solution to be absorbed from the gastrointestinal tract and to interact with its biological target.[1][2] The subject of this guide, 3-Methoxy-6-(6-methoxypyridin-3-yl)pyridazine (hereafter referred to as Compound 1 ), is a representative of a class of nitrogen-containing heterocyclic compounds frequently explored in medicinal chemistry for their diverse biological activities.
The structure of Compound 1, featuring both pyridazine and pyridine rings along with two methoxy groups, presents a unique solubility challenge.[3][4] The nitrogen atoms can act as hydrogen bond acceptors, which may improve aqueous solubility, while the overall aromatic character contributes to lipophilicity, potentially decreasing it.[3][4] Understanding the delicate balance of these factors is paramount.
This guide will not only focus on Compound 1 but also on a series of its hypothetical congeners. By systematically modifying the core structure—for example, by altering the position or number of methoxy groups—we can build a structure-solubility relationship (SSR) profile. This SSR is invaluable for guiding the design of next-generation compounds with optimized properties.
Theoretical Framework: What Governs Solubility?
The solubility of a compound is a complex interplay of its intrinsic physicochemical properties and the characteristics of the solvent system.[5][6] For drug discovery, key molecular descriptors include:
-
Lipophilicity (LogP/LogD): A measure of a compound's preference for a lipid versus an aqueous environment. The aromatic rings in Compound 1 contribute to its lipophilicity. Replacing a carbon atom in a benzene ring with a nitrogen to form pyridine generally decreases lipophilicity and can improve aqueous solubility.[4]
-
pKa: The ionization constant of a molecule. As a weak base due to its nitrogen atoms, the solubility of Compound 1 is expected to be pH-dependent, increasing in acidic environments where it can be protonated to form a more soluble salt.[2][7]
-
Crystal Lattice Energy: The energy holding the compound in its solid, crystalline state. A high melting point is often indicative of strong intermolecular forces and high crystal lattice energy, which must be overcome by the solvent, thus leading to lower solubility.[6]
By understanding these principles, we can make rational choices in our experimental design and logically interpret the resulting data.
Experimental Design & Strategy
A tiered approach to solubility assessment is both efficient and resource-conscious. We begin with high-throughput kinetic assays for initial screening and progress to more resource-intensive thermodynamic and biorelevant assays for lead candidates.
Caption: Tiered workflow for solubility assessment in drug discovery.
Detailed Experimental Protocols
The following protocols are standardized methodologies for robust and reproducible solubility determination.
Protocol: Kinetic Solubility by Turbidimetry
This high-throughput method is ideal for early discovery to quickly rank compounds.[8][9] It measures the concentration at which a compound, added from a DMSO stock solution, begins to precipitate in an aqueous buffer.[10][11]
Objective: To rapidly estimate the solubility of a large number of compounds.
Methodology:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of each test compound in 100% DMSO.
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution in DMSO to create a range of concentrations (e.g., 10 mM down to 0.03 mM).
-
Aqueous Dilution: Transfer a small volume (e.g., 2 µL) of each DMSO concentration into a corresponding well of a 96-well clear bottom plate containing 198 µL of Phosphate Buffered Saline (PBS), pH 7.4. This results in a 1:100 dilution and a final DMSO concentration of 1%.
-
Incubation: Shake the plate for 1 hour at room temperature (25°C).[8]
-
Measurement: Measure the absorbance (turbidity) of each well at a wavelength of 620 nm using a plate reader.[9]
-
Data Analysis: The kinetic solubility is defined as the highest concentration at which the absorbance is not significantly above the background (buffer with 1% DMSO).
Protocol: Thermodynamic Solubility by Shake-Flask Method
This is the "gold standard" method for determining the equilibrium solubility of a compound.[12][13] It is crucial for lead optimization and pre-formulation studies.[14][15]
Objective: To determine the true equilibrium solubility of a crystalline compound.
Methodology:
-
Preparation: Add an excess amount of solid compound (e.g., 1-2 mg, ensuring solid is visible) to a known volume (e.g., 1 mL) of the test buffer (e.g., PBS, pH 7.4) in a glass vial.
-
Equilibration: Seal the vials and shake them in a temperature-controlled incubator (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.[13][14]
-
pH Measurement: After equilibration, measure and record the final pH of the suspension.[12]
-
Separation: Separate the undissolved solid from the saturated solution. This can be done by centrifugation followed by careful removal of the supernatant, or by filtration using a low-binding filter (e.g., PVDF).
-
Quantification: Prepare a calibration curve of the compound in the analysis solvent (e.g., acetonitrile/water). Dilute the saturated supernatant into the analysis solvent and quantify the compound concentration using a validated analytical method, such as HPLC-UV or LC-MS/MS.[15]
Protocol: Solubility in Biorelevant Media
To better predict in vivo performance, solubility should be assessed in media that simulate the fluids of the gastrointestinal tract.[16]
Objective: To evaluate compound solubility in fasted and fed state simulated intestinal fluids.
Methodology:
-
Media Preparation: Prepare Fasted State Simulated Intestinal Fluid (FaSSIF) and Simulated Gastric Fluid (SGF) according to established recipes.[17][18] Commercially available powders can simplify this process.[19]
-
SGF: Typically pH 1.2-2.0, containing pepsin and NaCl.
-
FaSSIF: Typically pH 6.5, containing sodium taurocholate (a bile salt) and lecithin.[18]
-
-
Solubility Determination: Perform the Shake-Flask method as described in Protocol 4.2, but replace the PBS buffer with SGF and FaSSIF. Due to the presence of bile salts and lipids, these media can significantly enhance the solubility of lipophilic compounds.[19][20]
Comparative Analysis: Structure-Solubility Relationships
To illustrate the application of these protocols, we present a hypothetical dataset for Compound 1 and three logical congeners. This analysis demonstrates how systematic structural modifications can be used to modulate solubility.
Caption: Structures of Compound 1 and its hypothetical congeners. (Note: Image placeholders are used. In a real scenario, chemical structure images would be embedded).
Table 1: Hypothetical Comparative Solubility Data (µg/mL)
| Compound | Modification | Kinetic (pH 7.4) | Thermodynamic (pH 7.4) | Thermo. (SGF pH 1.6) | Thermo. (FaSSIF pH 6.5) |
| 1 (Parent) | 3-Methoxy-6-(6-methoxypyridin-3-yl)pyridazine | 15 | 8 | 250 | 35 |
| 2 | Removal of pyridazine methoxy group | 35 | 22 | 410 | 78 |
| 3 | Isomer: 3-Methoxy-6-(5 -methoxypyridin-2 -yl)pyridazine | 8 | 4 | 190 | 18 |
| 4 | Pyridazine replaced with Pyrimidine | 25 | 15 | 310 | 55 |
Interpretation of Results:
-
Compound 2 (Des-methoxy): Removing one of the methoxy groups led to a significant increase in aqueous solubility across all conditions. This may seem counterintuitive, as methoxy groups can participate in hydrogen bonding. However, in this case, its removal might have disrupted crystal packing (lowering lattice energy) or reduced the overall lipophilic surface area more effectively, leading to improved solvation.
-
Compound 3 (Isomer): Shifting the positions of the nitrogen and methoxy group on the pyridine ring resulted in a decrease in solubility. This highlights the sensitivity of solubility to the specific arrangement of polar features, which affects both intermolecular interactions in the solid state and the solvation potential.
-
Compound 4 (Pyrimidine): Replacing the pyridazine ring with a pyrimidine isomer led to a modest increase in solubility. While both are diazines, the different arrangement of the nitrogen atoms affects the molecule's dipole moment and hydrogen bonding capacity, influencing its interaction with water.[21]
-
pH Effect: As expected for these basic compounds, solubility was dramatically higher in the acidic SGF (pH 1.6) due to protonation and salt formation.[7]
-
Biorelevant Media Effect: The solubility in FaSSIF was consistently higher than in the pH 7.4 buffer for all compounds. This demonstrates the solubilizing effect of the bile salts and lecithin present in the simulated intestinal fluid, a critical factor for predicting absorption of poorly soluble compounds.[16][20]
Conclusion and Future Directions
This guide has outlined a comprehensive and scientifically rigorous approach to characterizing the solubility of 3-Methoxy-6-(6-methoxypyridin-3-yl)pyridazine and its congeners. By employing a tiered strategy of kinetic, thermodynamic, and biorelevant solubility assays, researchers can efficiently generate high-quality data to build robust structure-solubility relationships.
The hypothetical data presented underscores a critical lesson in medicinal chemistry: solubility is a complex property, and small structural changes can lead to significant and sometimes unpredictable consequences. A systematic and empirical approach, grounded in sound experimental methodology, is the only reliable path to designing drug candidates with the physicochemical properties required for clinical success. Future work should focus on correlating this in vitro solubility data with in vivo pharmacokinetic studies to validate the predictive power of these assays.
References
-
Domainex. Turbidimetric (Kinetic) Solubility Assay.
-
Slideshare. Physicochemical properties of drug.
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IJNRD.org. Factors affecting on the solubility and bioavailability of pharmaceutical drug and dosage form through.
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Fiveable. Physicochemical properties | Medicinal Chemistry Class Notes.
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JoVE. Video: Factors Influencing Drug Absorption: Physicochemical Parameters.
-
e-PG Pathshala. Physico Chemical Factors affecting drug absorption.
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Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
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Sygnature Discovery. Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic.
-
IQPC. In silico Models of Solubility in Simulated Gastrointestinal Fluids (FaSSIF, FeSSIF, and FaSSGF) for.
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Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.
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PCBIS. Thermodynamic solubility - Strasbourg.
-
National Center for Biotechnology Information (PMC). Computational Prediction of Drug Solubility in Fasted Simulated and Aspirated Human Intestinal Fluid.
-
Evotec. Turbidimetric Solubility Assay.
-
ACS Publications. Impact of Simulated Intestinal Fluids on Dissolution, Solution Chemistry, and Membrane Transport of Amorphous Multidrug Formulations.
-
Bienta. Shake-Flask Solubility Assay.
-
AxisPharm. Kinetic Solubility Assays Protocol.
-
National Center for Biotechnology Information (PMC). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries.
-
Biorelevant.com. What is FaSSIF?.
-
National Center for Biotechnology Information (PMC). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives.
-
Interchim. SIF Media (Simulated Intestinal Fluids).
-
ACS Publications. ICH M9 Guideline in Development on Biopharmaceutics Classification System-Based Biowaivers: An Industrial Perspective from the IQ Consortium.
-
Pharmaceutical Sciences. A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility.
-
ACS Publications. Pyridine-to-Pyridazine Skeletal Editing.
-
PubMed. In vitro solubility assays in drug discovery.
-
International Council for Harmonisation (ICH). BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS M9.
-
European Medicines Agency (EMA). ICH M9 guideline on biopharmaceutics classification system-based biowaivers Step 5.
-
ResearchGate. Comparison of solubility requirements for BCS-based biowaivers between ICH and Latin American regulatory authorities..
-
Reilly Industries, Inc. PYRIDINE AND PYRIDINE DERIVATIVES Vol 20 Kirk-Othmer Encyclopedia of Chemical Technology (4th Edition) 1.
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ResearchGate. Pyridine and Pyridine Derivatives.
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Wikipedia. Pyridine.
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A Comparative Guide to Elemental Analysis and High-Resolution Mass Spectrometry for Structural Elucidation and Validation
Prepared by a Senior Application Scientist
For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a molecule's elemental composition and structure is a cornerstone of scientific rigor and regulatory compliance. This guide provides an in-depth comparison of two pivotal analytical techniques: Elemental Analysis (EA) and High-Resolution Mass Spectrometry (HRMS). We will explore their foundational principles, compare their performance, and present an integrated workflow that leverages the strengths of both to create a self-validating system for chemical structure confirmation.
Introduction: The Symbiotic Relationship of Elemental Analysis and HRMS
The precise characterization of new chemical entities is a critical step in the pharmaceutical and chemical industries.[1] For decades, elemental analysis has been the gold standard for determining the elemental composition of a pure compound.[2] More recently, high-resolution mass spectrometry has emerged as a powerful tool for determining the exact mass of a molecule, which in turn can be used to deduce its elemental formula.[3] While both techniques aim to provide information about a compound's elemental makeup, they do so through fundamentally different approaches. This guide will demonstrate that a synergistic approach, utilizing both EA and HRMS, provides the most robust and defensible structural validation.
The Enduring Role of Elemental Analysis (EA) in Foundational Chemistry
Elemental analysis, particularly CHNS/O analysis, is a combustion-based technique that provides the mass percentages of carbon, hydrogen, nitrogen, sulfur, and oxygen in a sample.[4] This information is then used to calculate the empirical formula of the compound. The technique is highly accurate and precise, offering a direct measure of the elemental ratios within a molecule.[5] Its importance is underscored by its inclusion in the quality standards of major pharmacopoeias and its requirement by regulatory bodies like the International Council for Harmonisation (ICH) for new drug applications.[5]
The Rise of High-Resolution Mass Spectrometry (HRMS) in Modern Analytics
High-resolution mass spectrometry measures the mass-to-charge ratio (m/z) of ions with exceptional accuracy, often to several decimal places.[6] This high precision allows for the determination of a molecule's exact mass, which can be used to generate a list of possible elemental formulas.[7] The development of "soft" ionization techniques, such as Electrospray Ionization (ESI), has further expanded the utility of HRMS to a wide range of molecules, including those that are non-volatile or thermally unstable.[8]
The Core Thesis: Why a Combined Approach Yields Unambiguous Results
While HRMS can provide a molecular formula, it is an indirect determination based on mass.[9] Ambiguities can arise, especially with complex molecules or the presence of isomers, which have the same molecular formula and therefore the same exact mass.[10] Elemental analysis, on the other hand, provides a direct and independent measure of the elemental ratios. By combining the precise mass measurement of HRMS with the accurate elemental ratios from EA, researchers can achieve an unparalleled level of confidence in their structural assignments. This integrated approach creates a self-validating system where the results of one technique confirm the other, leading to unimpeachable structural confirmation.
Foundational Principles: A Tale of Two Techniques
Understanding the underlying principles of both EA and HRMS is crucial for appreciating their respective strengths and limitations.
Elemental Analysis: The Stoichiometric Bedrock
The most common method for elemental analysis is the combustion method, based on the Pregl-Dumas technique.[11][12]
-
Combustion: A small, precisely weighed sample is combusted in a high-temperature furnace (around 1000°C) in a pure oxygen environment.[12] This process converts the elements into their gaseous oxides: carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), nitrogen to nitrogen oxides (NOx), and sulfur to sulfur dioxide (SO₂).[4]
-
Reduction: The combustion products are then passed through a reduction tube containing heated copper to convert any nitrogen oxides to nitrogen gas (N₂).[12]
-
Separation: The resulting mixture of gases (CO₂, H₂O, N₂, and SO₂) is separated using a gas chromatography (GC) column.[4]
-
Detection: The concentration of each gas is measured by a thermal conductivity detector (TCD).[13] The detector response is proportional to the amount of each element in the original sample.
The output from an elemental analyzer is the weight percentage of C, H, N, and S. Oxygen is typically determined by pyrolysis. These percentages are then used to calculate the empirical formula, which represents the simplest whole-number ratio of atoms in the compound. For a result to be considered acceptable, the experimentally determined percentages should be within ±0.4% of the calculated theoretical values.[14]
High-Resolution Mass Spectrometry: The Precision of Mass
HRMS instruments are defined by their ability to measure mass with high accuracy and resolution.[3]
Before mass analysis, the sample molecules must be ionized. Common soft ionization techniques include:
-
Electrospray Ionization (ESI): Ideal for polar, non-volatile molecules, ESI generates ions directly from a solution.[8]
-
Atmospheric Pressure Chemical Ionization (APCI): Suitable for less polar, semi-volatile compounds.
-
Matrix-Assisted Laser Desorption/Ionization (MALDI): Primarily used for large biomolecules like proteins and polymers.
The high resolution and mass accuracy of HRMS are achieved by advanced mass analyzers:
-
Time-of-Flight (TOF): Measures the time it takes for ions to travel a fixed distance, with lighter ions arriving faster.[15]
-
Orbitrap: Traps ions in an orbital motion around a central electrode. The frequency of this motion is directly related to the ion's m/z ratio.[15]
-
Fourier-Transform Ion Cyclotron Resonance (FT-ICR): Offers the highest resolution and mass accuracy by measuring the cyclotron frequency of ions in a strong magnetic field.
HRMS provides the exact mass of the molecular ion, which can be used by software to generate a list of possible elemental formulas that fall within a specified mass tolerance (typically < 5 ppm).[7][14] The instrument also resolves the isotopic peaks of the molecular ion, and the pattern of these peaks can provide additional confirmation of the elemental composition.
Head-to-Head Comparison: Performance Metrics and Experimental Realities
| Feature | Elemental Analysis (CHNS/O) | High-Resolution Mass Spectrometry (HRMS) |
| Primary Output | Percentage composition of elements (C, H, N, S, O).[4] | Exact mass-to-charge ratio (m/z) of ions.[6] |
| Formula Determination | Provides the empirical formula directly from elemental ratios. | Suggests possible molecular formulas based on exact mass.[7] |
| Accuracy | High accuracy in determining elemental percentages (typically ±0.3-0.4%).[14][16] | High mass accuracy (typically < 5 ppm).[14] |
| Sample Purity | Highly sensitive to impurities, which can affect the elemental ratios.[2] | Can distinguish the target compound from impurities with different masses. |
| Isomer Distinction | Cannot distinguish between isomers. | Cannot distinguish between isomers with the same molecular formula.[10] |
| Sample Throughput | Relatively fast, with analysis times of around 8-10 minutes per sample.[16] | Can be very fast, especially with direct infusion techniques.[17] |
| Sample Preparation | Requires a pure, solid or liquid sample. | Can analyze complex mixtures when coupled with a separation technique like LC. |
| Sensitivity | Requires milligram quantities of the sample.[17] | Highly sensitive, capable of analyzing nanogram to picogram quantities.[17] |
| Cost & Complexity | Lower initial cost and less complex to operate. | Higher initial cost and requires specialized expertise. |
The Self-Validating System: A Protocol for Unimpeachable Structural Confirmation
An integrated approach that combines EA and HRMS provides a robust and self-validating workflow for structural confirmation.
The Workflow: An Integrated Approach
The following diagram illustrates the workflow for combining EA and HRMS for comprehensive structural validation.
Caption: Integrated workflow for structural validation using EA and HRMS.
Step-by-Step Experimental Protocol: Validating a Novel Small Molecule
This protocol outlines the validation of a newly synthesized small molecule, "Compound X."
-
Purified "Compound X" (>99% purity confirmed by HPLC)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
High-purity helium and oxygen for EA
-
Elemental analysis standards (e.g., acetanilide)
-
Instrument Calibration: Calibrate the CHNS/O analyzer using a certified standard.
-
Sample Preparation: Accurately weigh approximately 2-3 mg of "Compound X" into a tin capsule.
-
Analysis: Analyze the sample according to the instrument's standard operating procedure.
-
Data Analysis: Obtain the weight percentages of C, H, and N. Compare the experimental values to the theoretical values for the proposed structure. The results should be within ±0.4%.[14]
-
Sample Preparation: Prepare a 1 mg/mL solution of "Compound X" in acetonitrile. Dilute to a final concentration of 1 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid.
-
LC-MS Analysis: Inject the sample into an LC-HRMS system (e.g., Agilent 6545 Q-TOF) equipped with an ESI source.
-
Data Acquisition: Acquire data in positive ion mode over a mass range of m/z 100-1000.
-
Data Analysis: Determine the exact mass of the protonated molecule [M+H]⁺. Use the instrument's software to generate a list of possible molecular formulas within a 5 ppm mass tolerance.[7]
-
Compare Results: Compare the empirical formula obtained from EA with the molecular formula suggested by HRMS.
-
Confirmation: If the empirical formula from EA is consistent with the molecular formula from HRMS, the structure is considered validated.
-
Discrepancy Resolution: If there is a discrepancy, it may indicate the presence of impurities, residual solvent, or an incorrect structural assignment, requiring further investigation.[18]
Case Study: The Pitfalls of Relying on a Single Technique
Consider a scenario where a researcher synthesizes a target molecule with the formula C₁₀H₁₂N₂O. HRMS analysis of the purified product shows a strong signal for the [M+H]⁺ ion at m/z 177.1022, which is consistent with the expected molecular formula (calculated m/z 177.1028, Δmass = 3.4 ppm). However, elemental analysis reveals a nitrogen content that is significantly lower than the theoretical value. Further investigation by NMR spectroscopy reveals the presence of an isomeric impurity, C₁₁H₁₄O, which has the same nominal mass and a very similar exact mass. In this case, HRMS alone would have been misleading, while the discrepancy in the elemental analysis data provided the crucial clue to the presence of the impurity.
Conclusion: A Unified Strategy for the Modern Laboratory
In the landscape of modern analytical chemistry, neither elemental analysis nor high-resolution mass spectrometry should be viewed as a standalone solution for structural elucidation. While HRMS offers unparalleled sensitivity and the ability to propose molecular formulas from minute amounts of material, elemental analysis provides a direct and robust measure of a compound's elemental composition, serving as an essential check on purity and formula assignment.[2] By integrating these two powerful techniques, researchers can create a self-validating system that provides the highest level of confidence in their results, ensuring scientific integrity and facilitating regulatory acceptance. This unified strategy is not merely best practice; it is a necessity for unambiguous structural confirmation in today's demanding scientific environment.
References
- ResolveMass Laboratories Inc. High Resolution Mass Spectrometry.
- AOAC International. AOAC Guidelines for Single Laboratory Validation of Chemical Methods for Dietary Supplements and Botanicals.
- Application Research of Elemental Analysis (EA) in Drug Development and Quality Control. (2026, January 7).
- Advantages of X-Ray Fluorescence in Pharmaceutical Elemental Analysis. (2024, November 25). News-Medical.
- Principles and Applications of High-Resolution Mass Spectrometry (ESI-MS). (2026, January 7).
- Wertalik, P. (2024, November 15). Comprehensive Guide to CHNSO Analysis: Principles, Applications, and Future.
- What is a CHNS Elemental Analyzer? (2023, October 19). AZoM.
- CHN(O)S Elemental Analysis. Measurlabs. Accessed February 14, 2026.
- Patel, K. (2015). Chapter 6 Elemental Analysis and Biological Characterization.
- High-Resolution Mass Spectrometry and Its Diverse Applications: Cutting-Edge Techniques and Instrument
- High-resolution mass spectrometry: more than exact mass. (2020, April 27). Bioanalysis Zone.
- Formula Prediction in HRMS Analysis on LC Q TOF. (2025, March 27). YouTube.
- Elemental Analysis for the Pharmaceutical Industry Q&A. Smithers. Accessed February 14, 2026.
- ICH Q6A, Q8 & Q9 Compliance | Comprehensive Particle Analysis. Particle Analytical. Accessed February 14, 2026.
- ICH harmonised tripartite guideline specifications: test procedures and acceptance criteria for new drug substances and new drug products: chemical substances. (1999, October 6).
- Analyzing for Elemental Impurities. (2018, September 18). Pharma Manufacturing.
- Present and Future Applications of High Resolution Mass Spectrometry in the Clinic. (2015). PMC.
- CHNS Elemental Analysers. (2008, April 29). Royal Society of Chemistry.
- Pharmaceutical Elemental Impurities Analysis - Wet Chemistry. BOC Sciences. Accessed February 14, 2026.
- Appendix F: Guidelines for Standard Method Performance Requirements.
- AOAC INTERNATIONAL Guidelines for Validation of Qualitative Binary Chemistry Methods.
- An International Study Evalu
- Elemental Analysis of Organic Species with Electron Ionization High-Resolution Mass Spectrometry. (2007). Cooperative Institute for Research in Environmental Sciences.
- 13.4: High-Resolution Mass Spectrometry Can Reveal Molecular Formulas. (2014, August 18). Chemistry LibreTexts.
- Is elemental analysis important to learn? Details in comments. (2022, January 18). Reddit.
- ICH Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances. ECA Academy. Accessed February 14, 2026.
- Official Methods of Analysis, 22nd Edition (2023).
- Elemental Analysis of Organic Species with Electron Ionization High-Resolution Mass Spectrometry. (2007, October 4).
- AOAC INTERNATIONAL Method Validation Process and the Development and Use of SMPR's.
- Chemists Debate the Value of Elemental Analysis. (2022, December 14). PMC.
- ICH guideline Q11 on development and manufacture of drug substances (chemical entities and biotechnological/biological entities). (2012). European Medicines Agency.
- Chapter 1 – HRMS: Fundamentals and Basic Concepts. (2021). ScienceDirect.
- Elemental analysis: an important purity control but prone to manipulations. (2021, December 21). Royal Society of Chemistry.
- ICH Test Procedures and Acceptance Criteria for Biological Products. National Toxicology Program. Accessed February 14, 2026.
- Interpreting Mass Spectra. Oregon State University. Accessed February 14, 2026.
- Formula determination by high resolution mass spectrometry. (2019, March 18). YouTube.
- Elemental Composition determination based on MS. (2011, June 23).
- Validation of liquid chromatography mass spectrometry (LC-MS) methods (analytical chemistry) course. Sisu@UT. Accessed February 14, 2026.
- Optimization and Validation of High-Resolution Mass Spectrometry Data Analysis Parameters. (2016, October 6). PubMed.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
